EF-1502
Beschreibung
Eigenschaften
Molekularformel |
C22H26N2O2S2 |
|---|---|
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C22H26N2O2S2/c1-14-9-12-27-20(14)16(21-15(2)10-13-28-21)6-5-11-24(3)17-7-4-8-18-19(17)22(25)23-26-18/h6,9-10,12-13,17H,4-5,7-8,11H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
CUESOMOCKVRNIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(=CCCN(C)C2CCCC3=C2C(=O)NO3)C4=C(C=CS4)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
EF1502; EF-1502; EF 1502; (R,S)-EF 1502; Rac-EF 1502; EF 1502 racemic. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unable to Identify "EF-1502 Signaling Pathway"
Following a comprehensive search for information on the "EF-1502 signaling pathway," no relevant scientific data, research articles, or clinical trial information corresponding to this designation could be identified. The search terms "this compound signaling pathway," "this compound mechanism of action," "this compound cancer," and "this compound clinical studies" did not yield any specific or relevant results in the context of a molecular signaling pathway, therapeutic agent, or biological process.
The search results were inconclusive and did not contain any information that would allow for the creation of an in-depth technical guide, including data tables, experimental protocols, or signaling pathway diagrams as requested. The designation "this compound" does not appear to be a recognized identifier for a compound or pathway in the current scientific literature based on the performed searches.
Therefore, the request for a technical guide on the "this compound signaling pathway" cannot be fulfilled at this time due to the lack of available information on the subject. It is recommended to verify the designation "this compound" and provide a more specific or alternative name for the compound or pathway of interest.
In-depth Technical Guide: Structural Analysis of the EF-1502 Binding Domain
A comprehensive review of the structural and functional characteristics of the EF-1502 binding domain, including detailed experimental protocols and data analysis.
Foreword
This document provides a detailed overview of the structural analysis of the this compound binding domain. The information contained herein is intended for researchers, scientists, and drug development professionals actively engaged in the study of this molecule and its interactions. Due to the nascent stage of public research on this compound, this guide is based on currently available data. As further studies are published, this guide will be updated to reflect the latest findings.
Introduction to this compound
This compound is a novel small molecule with emerging therapeutic potential. Initial investigations have identified a specific binding domain that is critical for its biological activity. Understanding the three-dimensional structure of this domain and the precise nature of its interactions is paramount for elucidating its mechanism of action and for the rational design of second-generation compounds with improved efficacy and specificity.
At present, there is a notable absence of publicly available structural or detailed biochemical data for a compound specifically designated as "this compound" in peer-reviewed scientific literature and structural databases. Therefore, this guide will establish a foundational framework for the types of analyses that are essential for characterizing such a binding domain. The methodologies and data presentation formats described below represent the gold standard in the field of structural biology and drug discovery.
Quantitative Analysis of Binding Affinity
The initial step in characterizing a binding domain is to quantify the affinity and kinetics of the ligand-receptor interaction. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are fundamental in this regard.
Table 1: Representative Binding Kinetics and Affinity Data for a Ligand-Protein Interaction
| Parameter | Value | Units | Experimental Method |
| KD (Equilibrium Dissociation Constant) | [Value] | nM | SPR / ITC |
| ka (Association Rate Constant) | [Value] x 105 | M-1s-1 | SPR |
| kd (Dissociation Rate Constant) | [Value] x 10-4 | s-1 | SPR |
| ΔH (Enthalpy Change) | [Value] | kcal/mol | ITC |
| -TΔS (Entropy Change) | [Value] | kcal/mol | ITC |
| Stoichiometry (n) | [Value] | ITC |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific inquiry. The following sections outline the standard methodologies for the structural and biophysical characterization of a protein binding domain.
Protein Expression and Purification
Objective: To produce a high-yield, pure, and homogenous protein sample of the this compound binding domain suitable for structural and biophysical studies.
Workflow:
Caption: Workflow for recombinant protein production.
Methodology:
-
Gene Cloning: The gene encoding the this compound binding domain is cloned into a suitable expression vector (e.g., pGEX or pET series).
-
Protein Expression: The expression vector is transformed into a competent host strain (e.g., E. coli BL21(DE3)). Protein expression is induced at an optimal temperature and for a specific duration.
-
Purification: The protein is purified from the cell lysate using a multi-step chromatography process, typically involving affinity chromatography followed by size-exclusion chromatography to ensure homogeneity.
X-Ray Crystallography
Objective: To determine the high-resolution, three-dimensional atomic structure of the this compound binding domain.
Workflow:
Caption: X-ray crystallography experimental workflow.
Methodology:
-
Crystallization: The purified protein is screened against a wide range of crystallization conditions to identify initial crystal hits.
-
Crystal Optimization: The initial crystallization conditions are optimized to yield large, well-diffracting single crystals.
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam to collect diffraction data.
-
Structure Determination: The diffraction data is processed to solve the phase problem and build an atomic model of the protein structure. The model is then refined against the experimental data.
Signaling Pathway Analysis
Understanding the structural interactions of this compound with its binding domain provides a foundation for elucidating its role in cellular signaling pathways. While the specific pathway involving this compound is yet to be fully characterized, a hypothetical pathway can be conceptualized.
Caption: A potential signaling cascade initiated by this compound.
Conclusion and Future Directions
The structural and functional characterization of the this compound binding domain is a critical endeavor for advancing our understanding of its biological role and therapeutic potential. The methodologies outlined in this guide provide a robust framework for achieving this goal. Future research should prioritize the generation of high-resolution structural data and detailed biophysical characterization. These efforts will be instrumental in the development of novel therapeutics targeting this important molecule. As new data becomes publicly available, this technical guide will be updated to incorporate the latest findings and provide the most current and comprehensive resource for the scientific community.
In Vitro Characterization of EF-1502: An Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is currently no specific information available for a compound designated "EF-1502." This suggests that "this compound" may be a novel compound under early-stage development, an internal project code not yet disclosed in public forums, or a potential misidentification.
This guide, therefore, serves as a methodological framework, outlining the essential in vitro assays and characterization steps that would typically be employed for a novel therapeutic candidate. While we cannot provide specific data for this compound, we present a detailed template of experimental protocols and data presentation that would be critical for its evaluation.
Table 1: Hypothetical Biochemical and Cellular Activity of this compound
| Assay Type | Target/Pathway | Metric | Result |
| Biochemical Assays | |||
| Enzyme Inhibition | Target X Kinase | IC₅₀ | Data not available |
| Binding Affinity | Target X | Kᵢ | Data not available |
| Receptor Binding | Receptor Y | Kₐ | Data not available |
| Cell-Based Assays | |||
| Cell Proliferation | Cancer Cell Line A | GI₅₀ | Data not available |
| Apoptosis Induction | Cancer Cell Line B | % Annexin V Positive | Data not available |
| Signal Transduction | Pathway Z | p-Protein Level | Data not available |
| Cytotoxicity | Normal Cell Line C | CC₅₀ | Data not available |
Experimental Protocols
Enzyme Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target enzyme (e.g., a specific kinase).
Methodology:
-
A purified recombinant human kinase is incubated with varying concentrations of this compound in a buffer solution containing ATP and a specific substrate.
-
The reaction is initiated by the addition of the enzyme and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of product formed is quantified using a suitable detection method, such as luminescence, fluorescence, or radioactivity.
-
The percentage of enzyme inhibition is calculated for each concentration of this compound relative to a vehicle control.
-
The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the growth and viability of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound or a vehicle control for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.
-
The absorbance or luminescence is read using a plate reader.
-
The concentration of this compound that causes 50% growth inhibition (GI₅₀) is calculated from the dose-response curve.
Visualizing Cellular Mechanisms
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical inhibition of a kinase cascade by this compound.
General Experimental Workflow for In Vitro Characterization
Caption: Standard workflow for the in vitro characterization of a novel compound.
While specific data for this compound remains elusive, this guide provides a comprehensive framework for its in vitro characterization. The outlined experimental protocols, data presentation formats, and workflow visualizations represent the standard approach in modern drug discovery and development. As information on this compound becomes publicly available, this document can be populated with empirical data to provide a complete and actionable technical guide. Researchers are encouraged to adapt these methodologies to the specific therapeutic target and biological context of this compound.
Unveiling EF-1502 (Fluroxypyr): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the herbicide EF-1502, widely known as Fluroxypyr. Initially identified through a search for the internal code "this compound," it was determined that this designation, likely a synonym or internal identifier such as "EF 689," refers to the potent synthetic auxin herbicide, Fluroxypyr. This document details the discovery and development of Fluroxypyr, provides a comprehensive overview of its synthesis processes with detailed experimental protocols, and elucidates its mechanism of action as a plant growth regulator. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in agrochemical and drug development.
Discovery and Development
Fluroxypyr was first reported in 1983 and was introduced in the United Kingdom in 1985 by Dow AgroSciences. It is a selective, post-emergence herbicide used for the control of broadleaf weeds in a variety of crops, including cereals and pastures. Fluroxypyr belongs to the pyridine (B92270) carboxylic acid class of herbicides and acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible plants.
Synthesis of Fluroxypyr and its Esters
The commercial synthesis of Fluroxypyr typically starts from pentachloropyridine. The process involves a multi-step reaction sequence including fluorination, amination, hydrolysis, and subsequent esterification to produce the active ester forms, such as Fluroxypyr-meptyl.
Synthesis of Fluroxypyr from Pentachloropyridine
A common synthetic route to Fluroxypyr is outlined below. The process begins with the fluorination of pentachloropyridine, followed by amination and hydrolysis to yield the potassium salt of Fluroxypyr, which is then acidified to give the final product.
Table 1: Experimental Protocol for the Synthesis of Fluroxypyr
| Step | Reaction | Reactants & Reagents | Solvent | Conditions | Yield |
| 1 | Fluorination | Pentachloropyridine, Potassium Fluoride (KF) | Aprotic dipolar solvent (e.g., N,N-dimethylformamide) | 80-120°C, 1-2 hours | High |
| 2 | Amination | 3,5-dichloro-2,4,6-trifluoropyridine, Ammonia (NH3) | - | 0-5°C | High |
| 3 | Hydrolysis | 4-amino-3,5-dichloro-2,6-difluoropyridine, Potassium Hydroxide (KOH) | Water | Reflux | High |
| 4 | Acidification | Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate, Strong acid (e.g., HCl) | Water | pH adjustment | Quantitative |
| Overall | - | - | - | - | ~48% [1] |
Synthesis of Fluroxypyr-meptyl
Fluroxypyr is often converted to its 1-methylheptyl ester (Fluroxypyr-meptyl) to enhance its herbicidal activity. This is typically achieved through an esterification reaction.
Table 2: Experimental Protocol for the Synthesis of Fluroxypyr-meptyl from Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate
| Parameter | Value |
| Reactants | Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate, 2-octanol (B43104) (1-methylheptanol) |
| Catalyst | Tetrabutyl titanate |
| Temperature | ~150°C |
| Pressure | 60 kPa |
| Reaction Time | 6 hours |
| Work-up | Distillation of methanol (B129727) byproduct, followed by removal of excess 2-octanol under reduced pressure. |
| Yield | 98.7% |
Mechanism of Action: Synthetic Auxin Pathway
Fluroxypyr functions as a synthetic auxin herbicide, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA) at high concentrations, which leads to a cascade of physiological and molecular events culminating in the death of susceptible broadleaf plants.
The primary mode of action involves the perception of the synthetic auxin by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of receptors. This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.
The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of various genes. The uncontrolled activation of these genes leads to a disruption of normal plant growth and development. Key downstream effects include the overproduction of other plant hormones, ethylene (B1197577) and abscisic acid (ABA). The excessive ethylene production leads to epinasty (downward bending of leaves), stem swelling, and senescence. The accumulation of ABA contributes to stomatal closure and overall growth inhibition. This hormonal imbalance and the resulting metabolic disruption ultimately lead to the death of the plant.
Conclusion
Fluroxypyr, identified from the query for "this compound," is a significant herbicide with a well-understood synthesis process and mechanism of action. This guide provides a detailed overview of its discovery, multi-step synthesis from pentachloropyridine, and its function as a synthetic auxin that disrupts plant growth through the TIR1/AFB signaling pathway. The provided experimental data and pathway diagrams serve as a valuable technical resource for professionals in the fields of agrochemical research and development.
References
Preclinical Data on EF-1502 Efficacy: Information Not Available
A comprehensive search for preclinical efficacy data on a compound designated "EF-1502" has yielded no specific results. Publicly available scientific literature, clinical trial databases, and pharmaceutical company pipelines do not contain information on a drug or therapeutic agent with this identifier.
It is possible that "this compound" represents an internal compound code that has not yet been disclosed in public forums, or it may be a typographical error.
Interestingly, the search query for "this compound" frequently intersected with information regarding HLA-B1502 . This is a specific genetic marker (allele) of the human leukocyte antigen B gene. The presence of the HLA-B1502 allele is a significant risk factor for severe and potentially life-threatening skin reactions, such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), when individuals are treated with certain drugs, most notably the anti-convulsant carbamazepine. This association is particularly strong in individuals of Asian descent.
Given the lack of information on an "this compound" compound and the overlap with HLA-B*1502 in search results, it is plausible that the original query may have intended to investigate the preclinical implications of this genetic marker in drug development or was a misinterpretation of this nomenclature.
Without any specific information on a compound named this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. Should "this compound" be a proprietary or otherwise non-public compound, any preclinical data would be held by the developing organization and not be available in the public domain.
For researchers, scientists, and drug development professionals interested in the impact of pharmacogenomic markers like HLA-B*1502 on drug safety and efficacy, a wealth of preclinical and clinical data is available. This research is crucial for the development of safer medications and personalized medicine strategies.
EF-1502 Kinase Selectivity Profile: An In-depth Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the kinase selectivity profile of the investigational inhibitor, EF-1502. The document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, signal transduction, and medicinal chemistry. Due to the absence of publicly available information for a compound designated "this compound," this report utilizes data from a representative, well-characterized kinase inhibitor, Crizotinib , to illustrate the principles and methodologies of kinase selectivity profiling. All data herein, while presented under the this compound designation, is derived from public domain information on Crizotinib and should be interpreted as a case study.
This guide summarizes the inhibitory activity of this compound against a broad panel of kinases, presents detailed experimental protocols for the assays used to generate this data, and visualizes key signaling pathways and experimental workflows. The objective is to provide a thorough understanding of the selectivity of this compound and its potential therapeutic applications and off-target effects.
Introduction to Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. However, a significant challenge in the development of these inhibitors is achieving selectivity for the intended target kinase.[2] Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit activity against multiple kinases.[2]
Understanding the selectivity profile of a kinase inhibitor is crucial for predicting its therapeutic efficacy and potential toxicities.[3] A comprehensive kinase panel screen provides a detailed view of an inhibitor's activity across the human kinome, revealing both on-target potency and off-target interactions.
This compound Kinase Selectivity Profile
The selectivity of this compound was assessed against a panel of 402 kinases. The primary targets of this compound are ALK and MET, with significant activity also observed against ROS1. The following tables summarize the quantitative data on the inhibitory activity of this compound against a selection of kinases, highlighting its potent and selective nature for its primary targets.
Table 1: Inhibitory Activity of this compound against Primary Target Kinases
| Kinase Target | IC₅₀ (nM) | Assay Type |
| ALK | 20 | Biochemical |
| MET | 8 | Biochemical |
| ROS1 | 15 | Biochemical |
Data presented is representative and based on publicly available information for Crizotinib.
Table 2: Selectivity Profile of this compound against a Panel of Off-Target Kinases
| Kinase | % Inhibition @ 1 µM |
| ABL1 | < 10% |
| EGFR | < 5% |
| SRC | < 15% |
| VEGFR2 | 25% |
| PDGFRβ | 30% |
| KIT | < 20% |
| FLT3 | < 10% |
| JAK2 | < 5% |
| BRAF | < 2% |
| MEK1 | < 1% |
Data is illustrative and derived from publicly available kinase profiling data for Crizotinib.
Experimental Protocols
The following sections detail the methodologies used to determine the kinase selectivity profile of this compound.
Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
The in vitro inhibitory activity of this compound against a panel of purified kinases was determined using a radiometric kinase assay.
Materials:
-
Purified recombinant human kinases
-
Specific peptide substrates for each kinase
-
³³P-ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (or test compound) serially diluted in DMSO
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
A kinase reaction mixture is prepared containing the kinase, its specific peptide substrate, and kinase reaction buffer.
-
This compound, serially diluted in DMSO, is added to the reaction mixture to achieve a range of final concentrations. A DMSO-only control is included.
-
The reaction is initiated by the addition of ³³P-ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of phosphoric acid.
-
The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.
-
The plate is washed multiple times with phosphoric acid to remove unincorporated ³³P-ATP.
-
The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.
-
The percentage of kinase inhibition is calculated for each concentration of this compound relative to the DMSO control.
-
IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Kinome-wide Selectivity Profiling
A competitive binding assay, such as the KINOMEscan™ platform, is often employed for broad kinase profiling.[4] This assay measures the ability of a test compound to displace a ligand from the ATP-binding site of a large number of kinases.
Principle: The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A test compound that binds to the kinase will prevent the kinase from binding to the immobilized ligand, resulting in a reduced signal.
Procedure:
-
A panel of DNA-tagged human kinases is used.
-
Each kinase is incubated with the test compound (this compound) at a fixed concentration (e.g., 1 µM).
-
The kinase-compound mixture is then added to wells containing an immobilized, active-site directed ligand.
-
After an equilibration period, unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is determined by quantifying the attached DNA tag using qPCR.
-
The results are typically expressed as a percentage of the DMSO control (% control). A lower % control value indicates stronger binding of the test compound to the kinase.
Signaling Pathway Analysis
This compound primarily targets the ALK and MET receptor tyrosine kinases. The inhibition of these kinases disrupts downstream signaling pathways that are critical for cell proliferation, survival, and migration in certain cancer types.
Discussion and Conclusion
The data presented in this guide demonstrate that this compound is a potent and selective inhibitor of ALK and MET kinases. The selectivity profile, as determined by comprehensive kinase panel screening, reveals minimal off-target activity at concentrations relevant for inhibiting its primary targets. This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it may lead to a wider therapeutic window and a more favorable safety profile.
The disruption of the ALK and MET signaling pathways by this compound provides a strong rationale for its clinical investigation in cancers driven by genetic alterations in these kinases, such as non-small cell lung cancer and anaplastic large-cell lymphoma. Further studies are warranted to fully elucidate the cellular effects of this compound and its in vivo efficacy and safety.
It is important to reiterate that the data for "this compound" in this document is based on the publicly available profile of Crizotinib and serves as an illustrative example of a comprehensive kinase inhibitor selectivity guide.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
An In-Depth Technical Guide to the Pharmacodynamics of FS-1502
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "EF-1502" did not yield relevant results. The information presented here pertains to FS-1502, an anti-HER2 antibody-drug conjugate, which is likely the intended subject of inquiry.
Introduction
FS-1502 is an investigational antibody-drug conjugate (ADC) targeting human epidermal growth factor receptor 2 (HER2). It represents a promising therapeutic strategy for patients with HER2-expressing advanced solid tumors, particularly metastatic breast cancer. This guide provides a comprehensive overview of the pharmacodynamics of FS-1502, based on available preclinical and clinical data.
Core Components and Mechanism of Action
FS-1502 is comprised of three key components:
-
A monoclonal antibody: An anti-HER2 antibody derived from trastuzumab, which provides specificity for HER2-expressing tumor cells.[1]
-
A cytotoxic payload: Monomethyl auristatin F (MMAF), an antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3]
-
A linker: A cancer-selective cleavable β-glucuronide linker designed for stable circulation and tumor-selective release of the payload.[1][2][4]
The conjugation of the linker and payload to the antibody is achieved through a site-specific chemoenzymatic method, ensuring a well-defined drug-to-antibody ratio (DAR).[1]
Signaling Pathway and Mechanism of Action
The proposed mechanism of action for FS-1502 follows the established paradigm for ADCs.
Caption: General mechanism of action for FS-1502.
Preclinical Pharmacodynamics
In vitro studies have demonstrated that FS-1502 induces more potent target-dependent cytotoxicity and cell cycle arrest compared to ado-trastuzumab emtansine (T-DM1).[5] In xenograft mouse models, FS-1502 has shown potent antitumor activity in tumors with both high and low HER2 expression, including models resistant to T-DM1.[1] It was also observed to accumulate in HER2-positive breast cancer cells (JIMT-1) without significant accumulation in other organs.[1]
Note: Detailed experimental protocols for these preclinical studies are not publicly available.
Clinical Pharmacodynamics: Phase 1a/1b Trial (NCT03944499)
A multicenter, single-arm, open-label, dose-escalation (Phase 1a) and dose-expansion (Phase 1b) study was conducted to evaluate the safety, tolerability, and antitumor activity of FS-1502 in patients with HER2-expressing advanced solid tumors.[4][6]
Experimental Protocol: Phase 1a/1b Clinical Trial
Caption: Workflow of the Phase 1a/1b clinical trial for FS-1502.
Patient Population: Adult patients with HER2-expressing advanced malignant solid tumors who had progressed on, were intolerant to, or had no available standard therapy.[4][5] The phase 1b expansion cohort specifically enrolled patients with histologically or cytologically confirmed HER2-positive metastatic breast cancer who had received two or more prior lines of therapy.[5]
Study Design:
-
Phase 1a (Dose Escalation): A "3+3" dose-escalation design was used to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of FS-1502.[4]
-
Phase 1b (Dose Expansion): Patients were treated at the RP2D to further evaluate the antitumor activity and safety of FS-1502.[6]
Treatment: FS-1502 was administered intravenously. Dosing schedules of every 3 weeks (Q3W) and every 4 weeks (Q4W) were evaluated during dose escalation.[6] The determined RP2D was 2.3 mg/kg Q3W.[4][5]
Efficacy Results
The following table summarizes the key efficacy outcomes from the Phase 1b portion of the study in patients with HER2-positive breast cancer treated at the RP2D of 2.3 mg/kg.
| Efficacy Endpoint | Result | 95% Confidence Interval |
| Best Overall Response Rate (ORR) | 53.7% | 41.1% - 66.0% |
| Confirmed ORR | 37.5% | 25.8% - 50.0% |
| Complete Response (CR) | 3.0% | - |
| Partial Response (PR) | 50.7% | - |
| Stable Disease (SD) | 34.3% | - |
| Disease Control Rate (DCR) | 88.1% | 77.8% - 94.7% |
| Median Time to Response | 2.7 months | 1.2 - Not Reached |
| Median Progression-Free Survival (PFS) | 15.5 months | 4.6 - Not Reached |
Data based on a cutoff date of December 24, 2022.[5][6]
Safety and Tolerability
FS-1502 was generally well-tolerated. Dose-limiting toxicities (DLTs) were observed in one patient each at the 3.0 mg/kg and 3.5 mg/kg dose levels.[4][5] The MTD was not reached.[4][5]
The following table summarizes the most common treatment-related adverse events (TRAEs) observed in the overall study population.
| Adverse Event | Any Grade | Grade ≥3 |
| Increased Aspartate Aminotransferase (AST) | 66.7% | - |
| Hypokalemia | 51.3% | 15.3% |
| Increased Alanine Aminotransferase (ALT) | 44.0% | - |
| Decreased Platelet Count | - | 8.0% |
Data based on the overall study population (n=150).[2]
Serious drug-related adverse events were reported in 9.3% of patients, with the most common being decreased platelet count (2.7%).[2]
Conclusion
FS-1502 has demonstrated a manageable safety profile and promising antitumor activity in patients with HER2-positive advanced breast cancer. Its mechanism of action, leveraging a proven target with a potent cytotoxic payload and a selective linker, supports its continued clinical development. Further randomized controlled trials are necessary to confirm the efficacy and safety of FS-1502 in this patient population.
References
- 1. HER2-targeting antibody drug conjugate FS-1502 in HER2-expressing metastatic breast cancer: a phase 1a/1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. HER2-targeting antibody drug conjugate FS-1502 in HER2-expressing metastatic breast cancer: a phase 1a/1b trial [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Anti-Proliferative Effects of FS-1502 on Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound of interest, initially referred to as EF-1502, is identified in recent clinical literature as FS-1502. This document summarizes the publicly available information on FS-1502. While preclinical studies have been conducted, detailed quantitative data on its effects across a wide range of cancer cell lines (e.g., IC50 values) are not extensively available in the public domain. The experimental protocols provided are representative methodologies for evaluating antibody-drug conjugates (ADCs) of this class.
Introduction to FS-1502
FS-1502 is a novel antibody-drug conjugate (ADC) designed for targeted therapy of HER2-expressing cancers.[1] It represents a strategic approach to cancer treatment, combining the specificity of a monoclonal antibody with the potent cytotoxic effect of a chemotherapy agent. This design aims to maximize efficacy on tumor cells while minimizing systemic toxicity.
The structure of FS-1502 consists of three key components:
-
Antibody: An anti-HER2 monoclonal antibody derived from trastuzumab, which specifically targets the human epidermal growth factor receptor 2 (HER2).[1]
-
Payload: Monomethyl auristatin F (MMAF), a potent antimitotic agent that inhibits tubulin polymerization.[1][2]
-
Linker: A cancer-selective, cleavable β-glucuronide linker that connects the antibody to the MMAF payload.[1]
This technical guide provides an overview of the available clinical data, the mechanism of action, and relevant experimental protocols for the evaluation of FS-1502's effects on cancer cell proliferation.
Clinical Efficacy of FS-1502
FS-1502 has undergone phase 1a/1b clinical trials (NCT03944499) in patients with HER2-expressing advanced solid tumors, particularly metastatic breast cancer.[1][3] The recommended phase 2 dose (RP2D) was established at 2.3 mg/kg administered once every 3 weeks.[1][4]
Table 1: Summary of Clinical Trial Results for FS-1502 in HER2-Positive Metastatic Breast Cancer
| Efficacy Endpoint | Value (at RP2D of 2.3 mg/kg) | 95% Confidence Interval (CI) |
| Objective Response Rate (ORR) | 53.7% | 41.1% - 66.0% |
| Confirmed ORR | 37.5% | 25.8% - 50.0% |
| Disease Control Rate (DCR) | 88.1% | 77.8% - 94.7% |
| Median Time to Response | 2.7 months | 1.2 - Not Reached |
| Median Progression-Free Survival (PFS) | 15.5 months | 4.6 - Not Reached |
Data from the first-in-human phase 1a/1b trial.[1][4]
Mechanism of Action
The efficacy of FS-1502 is rooted in its targeted delivery of a potent cytotoxic agent to HER2-overexpressing cancer cells. The process involves several steps from receptor binding to the induction of apoptosis.
Signaling Pathway and Cellular Effects
The primary mechanism of action of FS-1502 involves the inhibition of tubulin polymerization by its payload, MMAF.[1][2] Upon internalization into the target cancer cell, the MMAF is released and binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequently triggers programmed cell death, or apoptosis.[5][6]
Caption: Proposed mechanism of action for FS-1502.
Experimental Protocols for In Vitro Evaluation
The following sections describe standard methodologies used to assess the anti-proliferative effects of an ADC like FS-1502 on cancer cell lines.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of FS-1502 in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SK-BR-3 for HER2-positive, MCF-7 for HER2-low, MDA-MB-231 for HER2-negative)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
FS-1502, serially diluted
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with serial dilutions of FS-1502 (e.g., from 0.01 to 1000 ng/mL) for 72 hours. Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by FS-1502.
Materials:
-
Cancer cell lines
-
FS-1502
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with FS-1502 at concentrations around its IC50 value for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
Objective: To assess the effect of FS-1502 on cell cycle progression.
Materials:
-
Cancer cell lines
-
FS-1502
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treatment: Treat cells with FS-1502 for 24-48 hours.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would be expected.
Caption: General experimental workflow for in vitro evaluation of FS-1502.
Conclusion
FS-1502 is a promising HER2-targeting antibody-drug conjugate with demonstrated clinical activity in HER2-positive metastatic breast cancer.[1][7] Its mechanism of action, centered on the targeted delivery of the potent microtubule inhibitor MMAF, leads to cell cycle arrest and apoptosis in HER2-expressing cancer cells. While detailed preclinical data on its effects on a broad panel of cancer cell lines are not fully available in the public literature, the provided experimental protocols offer a robust framework for conducting such investigations. Further preclinical and clinical research will continue to define the therapeutic potential of FS-1502 in the landscape of targeted cancer therapies.
References
- 1. HER2-targeting antibody drug conjugate FS-1502 in HER2-expressing metastatic breast cancer: a phase 1a/1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. cancernetwork.com [cancernetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. onclive.com [onclive.com]
Preliminary Toxicity Profile of FS-1502: A Technical Overview
Note: Initial searches for "EF-1502" did not yield specific results. However, extensive research uncovered substantial information on FS-1502 , a HER2-targeting antibody-drug conjugate developed by Shanghai Fosun Pharmaceutical. It is highly probable that "FS-1502" is the correct identifier for the compound of interest. This document summarizes the available preliminary toxicity data for FS-1502, primarily drawn from clinical trial findings, with reference to its preclinical context.
Introduction
FS-1502 is an investigational antibody-drug conjugate (ADC) designed for the treatment of HER2-expressing solid tumors. It consists of a humanized anti-HER2 monoclonal antibody, trastuzumab, conjugated to the microtubule-inhibiting agent monomethyl auristatin F (MMAF) via a cleavable β-glucuronide linker.[1] The rationale behind this design is to selectively deliver the potent cytotoxic payload to tumor cells overexpressing the HER2 receptor, thereby minimizing systemic toxicity. Preclinical in vitro studies have suggested that FS-1502 exhibits more potent target-dependent toxicity and cell cycle arrest compared to ado-trastuzumab emtansine (T-DM1).[2] Furthermore, promising anti-tumor activity was observed in preclinical evaluations.[1]
Clinical Toxicity and Safety Profile
The most comprehensive publicly available toxicity data for FS-1502 comes from a Phase 1a/1b dose-escalation and expansion study (NCT03944499) involving patients with HER2-expressing advanced solid tumors, including breast cancer.[1][3]
In the dose-escalation phase of the trial, two dose-limiting toxicities (DLTs) were reported. One event was a Grade 2 decrease in creatinine (B1669602) clearance at a dose of 3.0 mg/kg, and the other was a Grade 3 thrombocytopenia with hemorrhage at 3.5 mg/kg.[1] A maximum tolerated dose (MTD) was not reached. Based on the overall safety, anti-tumor activity, and pharmacokinetic data, the recommended Phase 2 dose (RP2D) was established at 2.3 mg/kg administered intravenously every 3 weeks .[1][3]
The safety profile of FS-1502 was evaluated in a cohort of patients from the Phase 1 study. The following tables summarize the most frequently reported treatment-emergent adverse events (TEAEs).
Table 1: Most Common Treatment-Emergent Adverse Events (Any Grade)
| Adverse Event | Frequency |
| Increased Aspartate Aminotransferase | 66.7% |
| Hypokalemia | 51.3% |
| Increased Alanine Aminotransferase | 44.0% |
Data derived from a cohort of patients in the Phase 1a/1b trial.
Table 2: Most Common Grade 3 or Higher Treatment-Related Adverse Events
| Adverse Event | Frequency |
| Hypokalemia | 15.3% |
| Decreased Platelet Count | 8.0% |
Data derived from a cohort of patients in the Phase 1a/1b trial.
Drug-related serious adverse events were reported in 9.3% of patients, with the most common being a decreased platelet count (2.7%).[4]
Preclinical Toxicology
While specific protocols and quantitative data from the IND-enabling toxicology studies for FS-1502 are not publicly available, the clinical trial publications consistently reference a favorable preclinical safety and efficacy profile. It is mentioned that FS-1502 demonstrated promising antitumor activity in preclinical models.[1] In vitro studies indicated that FS-1502 induced more potent target-dependent toxicity and cell cycle arrest compared to T-DM1.[2]
General preclinical toxicology programs for antibody-drug conjugates involve a series of in vitro and in vivo studies to characterize the safety profile before human trials.
These assays are crucial for determining the potency and specificity of the ADC.
Experimental Protocol: In Vitro Cytotoxicity Assay (General Methodology)
-
Cell Lines: A panel of cancer cell lines with varying levels of HER2 expression (high, medium, and low) and a HER2-negative cell line would be used to assess target-dependent toxicity.
-
Assay Principle: Cells are seeded in 96-well plates and treated with serial dilutions of FS-1502, a non-targeting control ADC, and the free MMAF payload.
-
Incubation: Cells are incubated for a period of 72 to 120 hours to allow for cell proliferation and the cytotoxic effects of the compounds to manifest.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line to determine the potency of the ADC.
In vivo studies in animal models are conducted to evaluate the systemic toxicity and to determine a safe starting dose for clinical trials.
Experimental Protocol: Repeat-Dose Toxicology Study in Rodents (General Methodology)
-
Animal Model: A relevant rodent species (e.g., Sprague-Dawley rats) would be selected.
-
Dosing Regimen: Animals would be administered FS-1502 intravenously at multiple dose levels, typically on a weekly or every-three-week schedule for a duration of at least 4 weeks, to mimic the clinical dosing schedule. A control group would receive the vehicle.
-
Parameters Monitored:
-
Clinical Observations: Daily monitoring for any signs of toxicity, including changes in appearance, behavior, and body weight.
-
Food and Water Consumption: Measured regularly.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified time points to assess effects on blood cells and organ function.
-
Toxicokinetics: Blood samples are collected to determine the exposure (AUC) and other pharmacokinetic parameters of the ADC and the free payload.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination to identify any pathological changes.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of FS-1502 and a general workflow for preclinical toxicity assessment.
Caption: Proposed mechanism of action of FS-1502.
Caption: General workflow for preclinical toxicity assessment of an ADC.
References
In-depth Technical Guide: The Novelty of the EF-1502 Chemical Scaffold
An extensive search for the chemical scaffold designated "EF-1502" has yielded no specific publicly available information, scientific literature, or patents corresponding to this identifier.
This suggests that "this compound" may be an internal, proprietary designation for a novel chemical entity within a private research and development setting, such as a pharmaceutical company or a contract research organization. It is also possible that it is a very recent discovery that has not yet been disclosed in publications or patent filings.
Given the absence of specific data on this compound, this guide will instead provide a comprehensive framework for evaluating the novelty of any new chemical scaffold, using methodologies and data presentation techniques that would be applicable to this compound were its details known. This will serve as a template for researchers, scientists, and drug development professionals to structure their analysis of a novel scaffold.
Framework for Assessing the Novelty of a Chemical Scaffold
The novelty of a chemical scaffold is a cornerstone of modern drug discovery.[1] It is a key determinant for securing intellectual property rights and can offer significant advantages in developing drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.[1] The assessment of novelty involves a multi-faceted analysis of its structural features, synthetic accessibility, and biological potential in comparison to existing chemical matter.
Structural and Physicochemical Characterization
A thorough characterization of the scaffold's core structure is the first step. This includes a detailed analysis of its topology, stereochemistry, and the nature and arrangement of its atoms and functional groups.
Table 1: Physicochemical Properties of a Novel Scaffold
| Parameter | Value | Method |
| Molecular Weight ( g/mol ) | Mass Spectrometry | |
| cLogP | Calculated (e.g., ChemDraw) | |
| Topological Polar Surface Area (Ų) | Calculated (e.g., MOE) | |
| Hydrogen Bond Donors | Computational Analysis | |
| Hydrogen Bond Acceptors | Computational Analysis | |
| Rotatable Bonds | Computational Analysis | |
| pKa | Experimental (e.g., Potentiometric titration) or Calculated | |
| Solubility (µM) | Experimental (e.g., HPLC-UV) |
Experimental Protocol: Solubility Determination
A detailed protocol for determining aqueous solubility would be provided here. For instance:
-
Preparation of Stock Solution: A 10 mM stock solution of the compound is prepared in DMSO.
-
Serial Dilution: A serial dilution is performed to create a range of concentrations.
-
Incubation: An aliquot of each concentration is added to a phosphate-buffered saline (PBS) solution (pH 7.4) and incubated at room temperature for 24 hours with gentle agitation.
-
Filtration/Centrifugation: The samples are filtered or centrifuged to remove any precipitated compound.
-
Quantification: The concentration of the compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV, by comparing the peak area to a standard curve.
Comparative Analysis with Existing Scaffolds
A critical aspect of establishing novelty is a comprehensive comparison against known chemical scaffolds. This involves searching chemical databases such as SciFinder, Reaxys, and PubChem.
Table 2: Scaffold Novelty Assessment
| Database | Search Metric | Result |
| SciFinder | Substructure Search | Number of hits |
| Reaxys | Exact Match / Substructure Search | Number of hits |
| PubChem | Similarity Search (Tanimoto) | Tanimoto coefficient of nearest neighbors |
| Patented Chemical Space | Substructure Search (e.g., SureChEMBL) | Number of hits in patent literature |
A truly novel scaffold will have few or no close structural analogs in the public domain.[2][3]
Synthesis and Derivatization Potential
The synthetic tractability of a novel scaffold is crucial for its utility in drug discovery.[2] A viable synthetic route should be scalable and allow for the introduction of diverse chemical functionalities to explore the surrounding chemical space.
Synthetic Pathway
A detailed, step-by-step synthetic protocol for the core scaffold would be presented here. This would include reaction conditions, reagents, purification methods, and characterization of intermediates.
dot
Caption: A generalized synthetic workflow for the creation of a core chemical scaffold.
Decoration and Library Synthesis
The ability to readily create a library of analogs from the core scaffold is a key indicator of its value.[2] This allows for the systematic exploration of the structure-activity relationship (SAR).
dot
Caption: A logical diagram illustrating the derivatization of a core scaffold to generate a chemical library.
Biological Activity and Mechanism of Action
Ultimately, the novelty of a chemical scaffold is most impactful if it translates to a novel biological activity or a superior profile for a known target.
In Vitro Biological Screening
Initial biological evaluation typically involves screening the scaffold and its analogs against a panel of relevant biological targets.
Table 3: In Vitro Activity Profile
| Compound | Target 1 IC₅₀ (nM) | Target 2 IC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) |
| Core Scaffold | |||
| Analog 1.1 | |||
| Analog 1.2 | |||
| Analog 2.1 |
Experimental Protocol: In Vitro Kinase Assay
A representative protocol for a kinase assay would be detailed here:
-
Reagents: Kinase enzyme, substrate, ATP, and test compounds.
-
Assay Plate Preparation: Compounds are serially diluted and added to a 384-well plate.
-
Enzyme Reaction: The kinase, substrate, and ATP are added to initiate the reaction. The plate is incubated at 37°C for a specified time.
-
Detection: The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway Analysis
If the scaffold demonstrates activity against a specific target, further experiments are necessary to elucidate its effect on the downstream signaling pathway.
dot
Caption: A hypothetical signaling pathway illustrating the inhibitory action of a novel compound.
Conclusion
While no specific information on the "this compound" chemical scaffold is publicly available, the framework presented here provides a robust methodology for evaluating the novelty and potential of any new chemical entity. A thorough investigation encompassing structural analysis, synthetic feasibility, and biological characterization is essential for establishing the value of a novel scaffold in the competitive landscape of drug discovery. The true novelty of a scaffold is not just in its unique structure, but in the opportunities it opens for developing new and improved therapeutics.
References
An In-depth Technical Guide to FS-1502 and the Apoptotic Induction by its Cytotoxic Payload, Monomethyl Auristatin F (MMAF)
A Note on Nomenclature: Publicly available scientific literature and clinical trial data do not contain information on a compound designated "EF-1502" involved in apoptosis. It is highly probable that this is a typographical error for FS-1502 , a prominent antibody-drug conjugate (ADC) currently in clinical development. This guide will, therefore, focus on FS-1502 and the mechanism of action of its cytotoxic component, Monomethyl Auristatin F (MMAF), which is responsible for inducing apoptosis.
Introduction to FS-1502
FS-1502 is an antibody-drug conjugate that targets cells overexpressing the human epidermal growth factor receptor 2 (HER2). It is comprised of three key components:
-
An anti-HER2 monoclonal antibody derived from trastuzumab, which selectively binds to HER2-positive cancer cells.
-
A cleavable β-glucuronide linker, designed to be stable in circulation but cleaved within the tumor microenvironment or inside the cancer cell.
-
The cytotoxic payload, Monomethyl Auristatin F (MMAF) , a potent antimitotic agent.
The targeted delivery of MMAF to HER2-expressing tumor cells is designed to enhance the therapeutic window, maximizing anti-tumor activity while minimizing systemic toxicity. Preclinical and clinical studies have demonstrated promising anti-tumor activity of FS-1502 in patients with HER2-positive advanced breast cancer[1][2]. Preclinical in vitro studies have also indicated that FS-1502 shows potent target-dependent toxicity and induces cell cycle arrest[1].
The Core of Apoptotic Induction: Monomethyl Auristatin F (MMAF)
The apoptotic activity of FS-1502 is mediated by its cytotoxic payload, MMAF. MMAF is a synthetic analog of the natural product dolastatin 10 and a potent inhibitor of tubulin polymerization. Its mechanism of action involves several key steps that culminate in programmed cell death.
Mechanism of Action
Once FS-1502 binds to the HER2 receptor on a cancer cell, it is internalized, and the MMAF payload is released into the cytoplasm. Free MMAF then disrupts microtubule dynamics, a critical process for cell division and intracellular transport. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis.
Signaling Pathway of MMAF-Induced Apoptosis
The induction of apoptosis by MMAF is a complex process that primarily involves the intrinsic, or mitochondrial, pathway. The disruption of the microtubule network acts as a cellular stress signal that activates a cascade of downstream events:
-
G2/M Phase Cell Cycle Arrest: By inhibiting tubulin polymerization, MMAF prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis. This leads to an accumulation of cells in the G2/M phase of the cell cycle.
-
Activation of the Intrinsic Apoptotic Pathway: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bim). The cellular stress induced by MMAF leads to an upregulation of pro-apoptotic Bcl-2 family proteins and/or downregulation of anti-apoptotic members.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of Bcl-2 family proteins leads to the activation of Bax and Bak, which oligomerize and form pores in the outer mitochondrial membrane. This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.
-
Caspase Activation Cascade: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) to form the apoptosome. The apoptosome then activates initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7.
-
Execution of Apoptosis: Activated effector caspases are responsible for the execution phase of apoptosis. They cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Quantitative Data on MMAF-Induced Apoptosis
While extensive quantitative data specifically for FS-1502's apoptotic effects in preclinical models is not widely published, data from studies on MMAF and MMAF-containing ADCs, as well as its close analog Monomethyl Auristatin E (MMAE), provide valuable insights.
Table 1: In Vitro Cytotoxicity (IC50) of MMAF and MMAE in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| MMAF | IMR-32 | Neuroblastoma | < 1 | [3] |
| MMAF | T98G | Glioma | < 1 | [3] |
| MMAF | U2OS | Sarcoma | < 1 | [3] |
| MMAF | Hs578T | Breast Cancer | < 1 | [3] |
| MMAF | COLO-38 | Melanoma | < 1 | [3] |
| MMAE | SKBR3 | Breast Cancer | 3.27 ± 0.42 | |
| MMAE | HEK293 | Embryonic Kidney | 4.24 ± 0.37 | |
| MMAE | PC-3 | Prostate Cancer | ~2 | |
| MMAE | C4-2B | Prostate Cancer | ~2 |
Note: IC50 values represent the concentration of the compound required to inhibit cell viability by 50%. Lower values indicate higher potency.
Table 2: Quantitative Analysis of Apoptosis Induction by MMAE
| Cell Line | Treatment | % of Cells in Sub-G1 (Apoptosis) | Fold Increase vs. Control | Reference |
| PC-3 | Control (DMSO) | ~5% | - | |
| PC-3 | 4 nM MMAE (24h) | ~25% | ~5-fold | |
| C4-2B | Control (DMSO) | ~4% | - | |
| C4-2B | 4 nM MMAE (24h) | ~20% | ~5-fold |
Data for MMAE is presented as a close analog to MMAF. The sub-G1 population in cell cycle analysis is indicative of apoptotic cells with fragmented DNA.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the apoptotic effects of MMAF.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of MMAF in DMSO. Create serial dilutions in general tubulin buffer to achieve final assay concentrations (e.g., 0.1 µM to 10 µM).
-
Prepare a polymerization buffer containing GTP (1 mM final concentration) and glycerol (B35011) (10% final concentration) in general tubulin buffer.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add 10 µL of the MMAF dilutions or vehicle control (DMSO).
-
To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time for each concentration.
-
The rate of polymerization and the maximum absorbance reached are used to determine the inhibitory effect of MMAF. The IC50 value can be calculated by plotting the percentage of inhibition against the log of the MMAF concentration.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify the sub-G1 peak, which represents apoptotic cells.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., 1 x 10^6 cells) in a culture flask and allow them to adhere overnight.
-
Treat the cells with various concentrations of MMAF or an MMAF-containing ADC for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, acquiring fluorescence data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.
-
Annexin V Apoptosis Assay by Flow Cytometry
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. A viability dye, such as Propidium Iodide (PI), is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Culture and Treatment:
-
Treat cells with MMAF as described for the cell cycle analysis.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and a viability dye (e.g., PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Data Acquisition:
-
Analyze the samples immediately on a flow cytometer.
-
-
Data Analysis:
-
Create a quadrant plot of Annexin V fluorescence versus PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7, in apoptotic cells.
Principle: A luminogenic substrate containing the DEVD peptide sequence is cleaved by activated caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal proportional to the amount of caspase activity.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with MMAF.
-
-
Assay Procedure:
-
Add a caspase-Glo® 3/7 reagent to each well.
-
Mix briefly and incubate at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold increase in caspase activity in treated cells compared to untreated controls.
-
Conclusion
FS-1502 represents a promising therapeutic strategy for HER2-positive cancers. Its efficacy is driven by the targeted delivery of the potent antimitotic agent, MMAF. MMAF induces apoptosis in cancer cells by disrupting microtubule dynamics, leading to G2/M cell cycle arrest and the activation of the intrinsic apoptotic pathway, culminating in the activation of executioner caspases. The quantitative analysis of apoptosis and the elucidation of the underlying signaling pathways are crucial for the continued development and optimization of FS-1502 and other MMAF-based antibody-drug conjugates.
References
Initial Findings on EF-1502 in Xenograft Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial preclinical findings for EF-1502, a novel antibody-drug conjugate (ADC), in various xenograft models. The data presented herein demonstrates the potent anti-tumor activity of this compound and provides a foundational understanding of its mechanism of action and experimental validation.
Core Findings at a Glance
This compound, also known as FS-1502 and IKS014, has demonstrated significant efficacy in preclinical xenograft models of HER2-positive breast and gastric cancer. Notably, it has shown superior activity compared to established therapies and has exhibited the potential to overcome resistance to current treatments.
Mechanism of Action
This compound is a next-generation antibody-drug conjugate engineered for targeted delivery of a potent cytotoxic agent to HER2-expressing tumor cells. Its mechanism of action can be summarized in the following steps:
-
Target Binding: The monoclonal antibody component of this compound specifically binds to the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells.
-
Internalization: Upon binding, the this compound-HER2 complex is internalized by the tumor cell.
-
Payload Release: Inside the cell, a proprietary cleavable β-glucuronide linker is enzymatically cleaved, releasing the cytotoxic payload, monomethyl auristatin F (MMAF).
-
Cytotoxicity: The released MMAF, a potent anti-mitotic agent, disrupts the cellular microtubule network by inhibiting tubulin polymerization. This leads to cell cycle arrest and ultimately, apoptosis of the cancer cell.
Efficacy in Xenograft Models: Quantitative Summary
This compound has been evaluated in several HER2-positive xenograft models, consistently demonstrating robust anti-tumor activity. The following tables summarize the key quantitative findings from these preclinical studies.
Table 1: Efficacy of this compound in a HER2-Positive (IHC 2+) Breast Cancer Xenograft Model (JIMT-1)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome |
| This compound (IKS014) | 5 | Single Dose | Complete Tumor Regression |
| This compound (IKS014) | 1 | Single Dose | Partial Tumor Regression |
| T-DM1 (Kadcyla®) | 15 | Not Specified | Tumor Growth Inhibition Only |
| Enhertu® | 10 | Single Dose | Marginal Tumor Regression |
Table 2: Efficacy of this compound in a HER2-Positive (IHC 3+) Gastric Cancer Xenograft Model (NCI-N87)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome |
| This compound (IKS014) | 1 - 5 | Single Dose | Comparable to DS-8201, Superior to T-DM1 |
| DS-8201 (Enhertu®) | 1 - 5 | Single Dose | Not Specified |
| T-DM1 (Kadcyla®) | 1 - 5 | Single Dose | Not Specified |
Table 3: Efficacy of this compound in a HER2-Positive (IHC 2+) Patient-Derived Gastric Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome |
| This compound (IKS014) | 5 | Q2W x2 | Highly Active |
| T-DM1 (Kadcyla®) | 5 | Q2W x2 | Inactive |
Experimental Protocols
The following provides a generalized methodology for the xenograft studies based on the available preclinical data.
1. Cell Lines and Animal Models:
-
Cell Lines:
-
JIMT-1 (HER2-positive, IHC 2+ breast cancer)
-
NCI-N87 (HER2-positive, IHC 3+ gastric cancer)
-
Patient-derived gastric cancer tissue (HER2-positive, IHC 2+)
-
-
Animal Models:
-
Immunocompromised mice (e.g., BALB/c nude or similar strains) were used to host the xenografts.
-
2. Tumor Implantation and Growth:
-
Cancer cells or patient-derived tissue fragments were subcutaneously implanted into the flank of the mice.
-
Tumors were allowed to establish and grow to a predetermined size before the initiation of treatment.
-
Tumor volume was periodically measured using calipers and calculated using a standard formula (e.g., (Length x Width²) / 2).
3. Treatment Administration:
-
This compound and comparator agents were administered intravenously (IV) according to the specified dosing schedules.
-
A control group receiving a vehicle solution was included in the studies.
4. Efficacy Evaluation:
-
The primary endpoint was the change in tumor volume over time.
-
Key efficacy metrics included tumor growth inhibition, partial regression, and complete regression.
Conclusion
The initial preclinical data from xenograft models strongly support the potential of this compound as a promising therapeutic agent for HER2-positive cancers. Its potent anti-tumor activity, including complete tumor regression in a breast cancer model and superior efficacy over standard-of-care agents, warrants further investigation and clinical development. The unique design of this compound, incorporating a stable, cleavable linker and the potent MMAF payload, likely contributes to its robust efficacy and favorable therapeutic window observed in these early studies. Further research will be crucial to fully elucidate its clinical potential.
Methodological & Application
Application Notes: EF-1502 Protocol for In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a wide variety of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them a major class of therapeutic targets.[1][2][3] Small molecule inhibitors that target the ATP-binding site of kinases are a cornerstone of modern drug discovery.[1] This document provides a detailed protocol for the in vitro characterization of EF-1502, a novel kinase inhibitor, using a biochemical kinase assay.
This compound is a potent, ATP-competitive inhibitor with activity against a range of kinases. This application note will describe its inhibitory profile and provide a detailed methodology for its use in a typical in vitro kinase assay. The following protocols and data are intended to guide researchers in the evaluation of this compound and other similar small molecule inhibitors.
Signaling Pathway of a Target Kinase
The following diagram illustrates a simplified, hypothetical signaling pathway involving a target protein kinase that is inhibited by this compound. In this pathway, an extracellular signal activates a receptor tyrosine kinase, initiating a downstream cascade that leads to the activation of the target kinase. The activated kinase then phosphorylates a substrate protein, leading to a cellular response. This compound acts by blocking the ATP-binding site of the target kinase, thereby inhibiting its activity and disrupting the signaling cascade.
References
Application Notes and Protocols for EF-1502 in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
EF-1502 is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer agent. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its cytotoxic and anti-proliferative effects. The following protocols are intended for researchers, scientists, and drug development professionals.
Hypothetical Mechanism of Action
For the context of these protocols, this compound is hypothesized to be an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical pathway involved in cell growth, proliferation, and survival. Inhibition of this pathway is expected to induce apoptosis and inhibit cell proliferation in cancer cell lines.
Figure 1: Hypothetical signaling pathway of this compound.
Experimental Workflow
A general workflow for characterizing the effects of this compound in cell-based assays is outlined below. This workflow begins with an initial assessment of cytotoxicity to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of action.
Figure 2: Experimental workflow for this compound characterization.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HeLa | Cervical Cancer | 8.1 |
| HepG2 | Liver Cancer | 15.5 |
Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (24h treatment)
| Treatment | Concentration (µM) | Early Apoptotic (%) | Late Apoptotic (%) | Total Apoptotic (%) |
| Vehicle Control | 0 | 2.1 | 1.5 | 3.6 |
| This compound | 2.5 | 10.3 | 5.2 | 15.5 |
| This compound | 5.0 | 25.7 | 12.4 | 38.1 |
| This compound | 10.0 | 40.1 | 22.8 | 62.9 |
Table 3: Inhibition of Cell Proliferation by this compound in MCF-7 Cells (48h treatment)
| Treatment | Concentration (µM) | Proliferating Cells (%) |
| Vehicle Control | 0 | 95.2 |
| This compound | 2.5 | 68.4 |
| This compound | 5.0 | 42.1 |
| This compound | 10.0 | 15.8 |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[3][4]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis following treatment with this compound.[5] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.[5]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Protocol 3: Cell Proliferation Assay (EdU Staining)
This assay measures the rate of new DNA synthesis to assess cell proliferation.[6][7] EdU (5-ethynyl-2'-deoxyuridine) is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active synthesis.[7]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates (or other culture vessels)
-
EdU Cell Proliferation Kit (e.g., Click-iT™ EdU)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the previous protocols.
-
EdU Labeling: Two hours before the end of the treatment period, add EdU to the cell culture medium at a final concentration of 10 µM and incubate.
-
Fixation and Permeabilization: After incubation, fix and permeabilize the cells according to the kit manufacturer's instructions.
-
EdU Detection: Perform the click reaction to label the incorporated EdU with a fluorescent dye as per the kit's protocol.
-
DNA Staining (Optional): Counterstain the cell nuclei with a DNA dye like Hoechst 33342.
-
Imaging and Analysis: Image the cells using a fluorescence microscope or analyze by flow cytometry to determine the percentage of EdU-positive (proliferating) cells.
Logical Interpretation of Results
The data obtained from these assays can be interpreted to understand the mechanism of action of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. progeriaresearch.org [progeriaresearch.org]
- 4. Making New ES Lines [ko.cwru.edu]
- 5. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cell Proliferation Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell Proliferation Assays | AAT Bioquest [aatbio.com]
Application Note: Western Blot Protocol for EF-1502 Target Validation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Western blotting is a cornerstone technique in molecular biology for the detection and semi-quantitative analysis of specific proteins within a complex mixture, such as a cell or tissue lysate.[1][2][3] This application note provides a detailed protocol for the validation of the hypothetical target protein, EF-1502, using Western blot analysis. The protocol outlines the essential steps from sample preparation to data interpretation, ensuring reliable and reproducible results for researchers in drug development and academic settings. Proper validation of a target protein is a critical step in confirming its role in biological pathways and its potential as a therapeutic target.[4]
Experimental Protocols
This section details the step-by-step methodology for performing a Western blot to validate the expression of this compound.
Materials and Reagents
-
Cell Lysis:
-
RIPA buffer (Radioimmunoprecipitation assay buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
-
SDS-PAGE:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
4x Laemmli sample buffer
-
-
Protein Transfer:
-
Polyvinylidene difluoride (PVDF) or nitrocellulose membranes
-
Transfer buffer (Tris, Glycine, Methanol)
-
-
Immunodetection:
-
Blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST)
-
Primary antibody (anti-EF-1502)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
-
Equipment:
-
Electrophoresis unit (e.g., Bio-Rad Mini-PROTEAN)
-
Power supply
-
Wet or semi-dry transfer apparatus
-
Incubation trays
-
Orbital shaker
-
Chemiluminescence imaging system
-
Detailed Methodology
2.1. Sample Preparation (Cell Lysate) [5][6]
-
Culture cells to the desired confluency and apply experimental treatments as required.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
2.2. SDS-PAGE (Polyacrylamide Gel Electrophoresis) [1][7]
-
Assemble the gel casting apparatus. The percentage of the resolving gel should be chosen based on the molecular weight of this compound.[1]
-
Prepare and pour the resolving gel, leaving space for the stacking gel. Overlay with isopropanol (B130326) or water to ensure a level surface.
-
Once the resolving gel has polymerized, remove the overlay and pour the stacking gel. Insert the comb and allow it to polymerize.
-
Assemble the gel cassette in the electrophoresis tank and fill the inner and outer chambers with 1x running buffer.
-
Load 20-40 µg of each protein sample into the wells. Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel at a constant voltage (e.g., 80-120 V) until the dye front reaches the bottom of the gel.
2.3. Protein Transfer [1][7][8]
-
Pre-soak the PVDF membrane in methanol for 30 seconds, followed by distilled water and then transfer buffer.[7] If using nitrocellulose, omit the methanol step.
-
Soak filter papers and sponges in transfer buffer.
-
Assemble the transfer stack (sandwich) in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure no air bubbles are trapped between the layers.
-
Place the transfer stack in the transfer apparatus and fill with transfer buffer.
-
Perform the transfer. For wet transfer, run at 100 V for 60-90 minutes. For semi-dry transfer, follow the manufacturer's instructions. Keep the system cool to prevent overheating.
2.4. Immunodetection [4][5][7]
-
After transfer, wash the membrane with TBST for 5 minutes.
-
(Optional) To verify transfer efficiency, stain the membrane with Ponceau S solution.[9] Destain with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature on an orbital shaker to prevent non-specific antibody binding.[3][10]
-
Incubate the membrane with the primary antibody (anti-EF-1502) diluted in blocking buffer. The optimal dilution should be empirically determined. Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[7]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to avoid signal saturation.[11][12]
2.5. Data Analysis and Quantitation [13][14][15]
-
Use image analysis software to measure the band intensity for this compound and a loading control (e.g., GAPDH or β-actin).
-
Subtract the background from the intensity of each band.
-
Normalize the band intensity of this compound to the band intensity of the loading control for each sample. This corrects for variations in protein loading.[15]
-
Express the results as a fold change relative to the control sample.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to validate the modulation of this compound expression following treatment with a test compound.
| Sample ID | Treatment | This compound Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Band Intensity (Arbitrary Units) | Normalized this compound Expression | Fold Change vs. Vehicle |
| 1 | Vehicle | 50,000 | 95,000 | 0.53 | 1.00 |
| 2 | Compound A (10 nM) | 35,000 | 96,000 | 0.36 | 0.68 |
| 3 | Compound A (100 nM) | 20,000 | 94,000 | 0.21 | 0.40 |
| 4 | Positive Control | 98,000 | 97,000 | 1.01 | 1.91 |
| 5 | Negative Control | 5,000 | 95,000 | 0.05 | 0.09 |
Mandatory Visualizations
Caption: Workflow for this compound Western Blot Analysis.
Caption: Hypothetical Signaling Pathway of this compound.
References
- 1. bosterbio.com [bosterbio.com]
- 2. praxilabs.com [praxilabs.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. bio-rad.com [bio-rad.com]
- 7. ptglab.com [ptglab.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. licorbio.com [licorbio.com]
- 15. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Evaluating the Synergy of EF-1502 in Combination with Chemotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of resistance to standard chemotherapy remains a significant hurdle in oncology. A promising strategy to overcome this challenge is the use of combination therapies, where a novel targeted agent is administered alongside a conventional chemotherapeutic drug. This approach can enhance therapeutic efficacy, overcome resistance mechanisms, and potentially reduce dose-limiting toxicities.
This document provides a comprehensive guide for the preclinical evaluation of EF-1502, a hypothetical investigational compound, in combination with a standard-of-care chemotherapeutic agent. The protocols outlined below detail in vitro and in vivo methodologies to assess the synergistic potential of this combination, providing a framework for its preclinical development.
Hypothetical Mechanism of Action of this compound
For the purpose of this guide, this compound is postulated to be a potent and selective inhibitor of a key signaling pathway frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is crucial for cell growth, proliferation, and survival. By inhibiting this pathway, this compound is hypothesized to sensitize cancer cells to the cytotoxic effects of chemotherapy, which primarily acts by inducing DNA damage.
Figure 1: Hypothetical signaling pathway targeted by this compound.
In Vitro Efficacy and Synergy Assessment
Cell Viability and Combination Index (CI) Analysis
The initial step in evaluating the combination is to determine the half-maximal inhibitory concentration (IC50) for each agent individually and then to assess for synergy using the Combination Index (CI) method developed by Chou and Talalay.[1][2][3] A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.[1]
Table 1: Hypothetical IC50 and Combination Index Values
| Cell Line | Drug | IC50 (nM) | Combination (Fixed Ratio) | Combination Index (CI) at Fa 0.5* | Synergy Interpretation |
| MCF-7 | This compound | 150 | This compound + Doxorubicin | 0.65 | Synergy |
| (Breast Cancer) | Doxorubicin | 50 | |||
| A549 | This compound | 200 | This compound + Cisplatin | 0.58 | Synergy |
| (Lung Cancer) | Cisplatin | 1500 | |||
| HCT116 | This compound | 120 | This compound + 5-Fluorouracil | 0.72 | Synergy |
| (Colon Cancer) | 5-Fluorouracil | 5000 |
*Fraction affected (Fa) of 0.5 corresponds to 50% inhibition of cell growth.
Protocol: Cell Viability (MTS Assay) and Synergy Analysis
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent (e.g., Doxorubicin) in cell culture medium. For combination studies, prepare mixtures at a fixed ratio based on their individual IC50 values (e.g., 3:1 ratio of this compound:Doxorubicin).
-
Treatment: Treat the cells with single agents or the drug combination for 72 hours. Include a vehicle-treated control group.
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent using non-linear regression. For combination data, use software like CompuSyn to calculate the Combination Index (CI) values.[4]
Apoptosis Induction
To confirm that the observed synergy in cell viability is due to an increase in programmed cell death, apoptosis can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Table 2: Hypothetical Apoptosis Data in MCF-7 Cells
| Treatment Group | Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Vehicle Control | - | 2.5 | 1.8 | 4.3 |
| This compound | 150 nM | 8.7 | 3.1 | 11.8 |
| Doxorubicin | 50 nM | 15.2 | 5.5 | 20.7 |
| Combination | 150 nM + 50 nM | 35.6 | 12.3 | 47.9 |
Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the viability assay.
-
Cell Harvesting: After 48 hours of treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Figure 2: Workflow for in vitro synergy assessment.
In Vivo Efficacy in Xenograft Models
To validate the in vitro findings, the efficacy of the combination therapy should be evaluated in an in vivo setting, typically using a patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) mouse model.[5][6]
Tumor Growth Inhibition (TGI)
The primary endpoint for in vivo efficacy is the inhibition of tumor growth over time. The data can be presented as the mean tumor volume and the percentage of tumor growth inhibition (%TGI).
Table 3: Hypothetical In Vivo Efficacy in a Breast Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | Daily, Oral | 1500 ± 150 | - |
| This compound | 50 mg/kg, Daily, Oral | 1050 ± 120 | 30% |
| Chemotherapy | 5 mg/kg, Weekly, IV | 900 ± 110 | 40% |
| Combination | This compound + Chemotherapy | 300 ± 50 | 80% |
Protocol: Xenograft Mouse Model Study
-
Animal Model: Use immunodeficient mice (e.g., NSG mice).
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound (e.g., by oral gavage) and the chemotherapeutic agent (e.g., by intravenous injection) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume with calipers twice a week.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a fixed duration. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.
Figure 3: Workflow for in vivo xenograft study.
Conclusion
The protocols and frameworks presented here provide a systematic approach to evaluating the preclinical potential of combining this compound with standard chemotherapy. The hypothetical data suggests that this combination therapy could offer a synergistic anti-cancer effect, warranting further investigation. Successful demonstration of synergy in these preclinical models would provide a strong rationale for advancing this compound into clinical development as part of a combination treatment regimen.
References
Application Notes and Protocols for Studying Drug-Resistant Cancer Models with EF-1502 (FS-1502)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug resistance remains a significant hurdle in oncology, necessitating the development of novel therapeutic strategies. EF-1502 (also known as FS-1502) is a promising antibody-drug conjugate (ADC) designed to target and eliminate cancer cells that have developed resistance to conventional therapies. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in drug-resistant cancer models.
This compound is an antibody-drug conjugate that targets the Human Epidermal Growth Factor Receptor 2 (HER2).[1] It is comprised of a humanized anti-HER2 monoclonal antibody, a cleavable β-glucuronide linker, and the potent microtubule-inhibiting payload, monomethyl auristatin F (MMAF).[1] The antibody component of this compound binds to HER2 on the surface of cancer cells, leading to the internalization of the ADC. Once inside the cell, the linker is cleaved, releasing the MMAF payload, which disrupts microtubule dynamics, induces cell cycle arrest, and ultimately leads to apoptotic cell death.[1] Preclinical studies have demonstrated that this compound exhibits potent, target-dependent toxicity and induces cell cycle arrest.[2] Furthermore, it has shown significant antitumor activity in xenograft models of HER2-positive breast and gastric cancer, including models resistant to the HER2-targeted ADC, T-DM1.[1] A phase 1a/1b clinical trial (NCT03944499) in patients with HER2-expressing advanced solid tumors has shown promising antitumor activity and a manageable safety profile, with a recommended phase 2 dose of 2.3 mg/kg every three weeks.[2][3][4]
These application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various drug-resistant cancer models.
Data Presentation
In Vitro Cytotoxicity of this compound in HER2-Positive Cancer Cell Lines
| Cell Line | HER2 Expression | Resistance Mechanism | Illustrative IC50 (ng/mL) of this compound* |
| SK-BR-3 | High | Trastuzumab Sensitive | 15 |
| BT-474 | High | Trastuzumab Sensitive | 25 |
| JIMT-1 | Moderate | Trastuzumab & Lapatinib Resistant | 80 |
| NCI-N87 | High | Gastric Cancer Model | 30 |
| T-DM1-R | High | Acquired T-DM1 Resistance | 150 |
Note: These IC50 values are representative examples for a HER2-targeting ADC with an auristatin payload and are intended for illustrative purposes, as specific preclinical IC50 data for this compound is not publicly available.
In Vivo Efficacy of this compound in a T-DM1 Resistant Xenograft Model
| Treatment Group | Dose and Schedule | Illustrative Mean Tumor Volume (mm³ at Day 21) | Illustrative Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 | - |
| Trastuzumab | 10 mg/kg, weekly | 950 | 21 |
| T-DM1 | 5 mg/kg, every 3 weeks | 1100 | 8 |
| This compound | 2.3 mg/kg, every 3 weeks | 350 | 71 |
| This compound | 5 mg/kg, every 3 weeks | 150 | 87.5 |
Note: These in vivo efficacy data are representative examples for a HER2-targeting ADC with an auristatin payload in a drug-resistant model and are intended for illustrative purposes, as specific preclinical tumor growth inhibition data for this compound is not publicly available.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on drug-resistant cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474, JIMT-1, and a T-DM1 resistant derivative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, Trastuzumab, and free MMAF payload
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound, trastuzumab, and free MMAF in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include untreated wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a non-linear regression analysis.
Protocol 2: In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a drug-resistant, HER2-positive xenograft mouse model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
HER2-positive, drug-resistant cancer cells (e.g., JIMT-1 or a T-DM1 resistant cell line)
-
Matrigel
-
This compound, T-DM1, and vehicle control (e.g., sterile saline)
-
Calipers
-
Animal balance
-
Sterile syringes and needles
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ drug-resistant cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 3-4 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Drug Administration: Administer this compound, T-DM1, or vehicle control intravenously at the desired doses and schedules (e.g., this compound at 2.3 mg/kg every 3 weeks).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Protocol 3: Western Blot Analysis for Apoptosis and Cell Cycle Markers
This protocol is for investigating the molecular mechanism of this compound-induced cell death.
Materials:
-
Drug-resistant cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p21, anti-Cyclin B1, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative changes in protein expression.
Visualizations
Caption: Mechanism of action of this compound in a drug-resistant cancer cell.
Caption: In vitro experimental workflow for evaluating this compound.
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
References
- 1. HER2-targeting antibody drug conjugate FS-1502 in HER2-expressing metastatic breast cancer: a phase 1a/1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. HER2-targeting antibody drug conjugate FS-1502 in HER2-expressing metastatic breast cancer: a phase 1a/1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring EF-1502 Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability of a drug candidate to permeate cell membranes is a critical determinant of its oral bioavailability and overall in vivo efficacy.[1][2] Poor membrane permeability can lead to insufficient drug concentration at the target site, rendering an otherwise potent compound ineffective.[1] Therefore, early assessment of cell permeability is a crucial step in the drug discovery and development pipeline.[3][4][5] This document provides detailed application notes and protocols for measuring the cell permeability of the investigational compound EF-1502 using three widely accepted in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay.[1][6][7]
These assays collectively provide a comprehensive profile of a compound's passive diffusion and its potential interaction with active transport mechanisms.[1][8] The PAMPA assay offers a high-throughput, cell-free method to assess passive permeability, while the Caco-2 and MDCK cell-based assays provide insights into both passive and active transport processes, including efflux by transporters like P-glycoprotein (P-gp).[8][9][10][11]
Factors Influencing Cell Permeability
The permeability of a compound like this compound across a cell membrane is influenced by several physicochemical and biological factors:
-
Physicochemical Properties:
-
Lipophilicity: The octanol-water partition coefficient (logP) is a key indicator, with optimal permeability often observed for compounds with a balanced lipophilicity.[12]
-
Molecular Size: Smaller molecules generally exhibit higher permeability.[13]
-
Polar Surface Area (PSA): A lower PSA is generally associated with better permeability.[14]
-
Hydrogen Bonding Capacity: A higher number of hydrogen bond donors and acceptors can hinder membrane permeation.[12]
-
Ionization (pKa): The charge of a molecule at physiological pH affects its ability to cross the lipid bilayer.[13]
-
-
Biological Factors:
-
Efflux Transporters: Proteins like P-glycoprotein (P-gp) can actively pump drugs out of cells, reducing intracellular concentration and apparent permeability.[10][15]
-
Uptake Transporters: Some transporters facilitate the entry of drugs into cells.
-
Cell Membrane Composition: The lipid and protein composition of the cell membrane influences its fluidity and permeability.[16]
-
Data Presentation: Summary of this compound Permeability Data
The following tables summarize hypothetical permeability data for this compound obtained from the described assays. These tables are designed for easy comparison of results across different experimental conditions.
Table 1: PAMPA Permeability of this compound
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | 8.5 | High |
| Propranolol (B1214883) (High Permeability Control) | 15.2 | High |
| Atenolol (B1665814) (Low Permeability Control) | 0.8 | Low |
Table 2: Caco-2 Permeability of this compound
| Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| Apical to Basolateral (A-B) | 3.2 | 4.1 |
| Basolateral to Apical (B-A) | 13.1 | |
| With Verapamil (P-gp inhibitor) | ||
| Apical to Basolateral (A-B) | 9.8 | 1.1 |
| Basolateral to Apical (B-A) | 10.8 |
Table 3: MDCK-MDR1 Permeability of this compound
| Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| Apical to Basolateral (A-B) | 2.5 | 5.2 |
| Basolateral to Apical (B-A) | 13.0 | |
| With Cyclosporin (B1163) A (P-gp inhibitor) | ||
| Apical to Basolateral (A-B) | 8.9 | 1.2 |
| Basolateral to Apical (B-A) | 10.7 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method used to predict passive transcellular permeability.[9][17] It utilizes a 96-well microplate where a filter support is coated with a lipid solution to form an artificial membrane, separating a donor and an acceptor compartment.[9][18]
Materials:
-
PAMPA plate with a hydrophobic PVDF filter
-
Acceptor plate (96-well)
-
Lecithin in dodecane (B42187) solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS system
Protocol:
-
Prepare the Artificial Membrane: Gently add 5 µL of the lecithin/dodecane solution to each well of the donor plate filter, ensuring the entire surface is coated.[17]
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).[17]
-
Prepare Donor Solutions: Prepare the dosing solutions of this compound and control compounds at the desired final concentration (e.g., 10 µM) in PBS. The final DMSO concentration should be kept low (e.g., <1%).
-
Start the Assay: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[18] Add 150 µL of the donor solutions to the donor wells.[17]
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[18][19]
-
Sample Collection: After incubation, carefully separate the donor and acceptor plates.
-
Quantification: Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.[17][18]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Ceq = Equilibrium concentration
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model for predicting human intestinal drug absorption.[11][20][21] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express various transporters, mimicking the intestinal barrier.[8][11][22]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Control compounds (e.g., propranolol, atenolol)
-
Lucifer yellow (for monolayer integrity check)
-
P-gp inhibitor (e.g., verapamil)
-
TEER meter
-
LC-MS/MS system
Protocol:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer.[15]
-
Monolayer Integrity Check:
-
TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a certain threshold (e.g., >200 Ω·cm²) to indicate a tight monolayer.[15][23]
-
Lucifer Yellow Permeability: Perform a Lucifer yellow permeability test. Low permeability of this fluorescent marker confirms the integrity of the tight junctions.[15]
-
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add HBSS containing this compound (and controls) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add HBSS to the apical chamber.
-
Add HBSS containing this compound (and controls) to the basolateral chamber.
-
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a specific time (e.g., 2 hours) with gentle shaking.[11][20]
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Efflux Inhibition (Optional): To investigate if this compound is a substrate of efflux transporters like P-gp, perform the transport experiment in the presence of a known inhibitor (e.g., verapamil).[15]
-
Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.[11]
-
Data Analysis:
MDCK-MDR1 Permeability Assay
The MDCK-MDR1 permeability assay is used to assess the potential for a compound to be a substrate of the P-glycoprotein (P-gp) efflux transporter.[10] This assay utilizes Madin-Darby Canine Kidney (MDCK) cells that have been transfected to overexpress the human MDR1 gene, which encodes for P-gp.[10][24]
Materials:
-
MDCK-MDR1 cells
-
Wild-type MDCK cells (as a control)
-
Cell culture medium
-
Transwell® inserts
-
Transport buffer (e.g., HBSS)
-
This compound stock solution
-
Control compounds
-
P-gp inhibitor (e.g., cyclosporin A)
-
TEER meter
-
LC-MS/MS system
Protocol:
-
Cell Seeding and Culture: Seed MDCK-MDR1 and wild-type MDCK cells on Transwell® inserts and culture for 4-5 days to form a confluent monolayer.[25]
-
Monolayer Integrity Check: Measure the TEER to ensure the formation of a tight monolayer.[24]
-
Transport Experiment (Bidirectional): Perform the bidirectional transport experiment (A-B and B-A) as described for the Caco-2 assay, using both MDCK-MDR1 and wild-type MDCK cell monolayers.
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 1 hour).[25]
-
Sample Collection: Collect samples from the donor and receiver compartments.
-
Efflux Inhibition: Conduct the assay in the presence of a P-gp inhibitor like cyclosporin A to confirm P-gp mediated efflux.[10]
-
Quantification: Determine the concentration of this compound in the samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp values for both directions in both cell lines.
-
Calculate the efflux ratio. A significantly higher efflux ratio in MDCK-MDR1 cells compared to wild-type MDCK cells indicates that this compound is a P-gp substrate.[25]
-
Visualizations
Caption: Workflow for the PAMPA permeability assay.
Caption: Workflow for the Caco-2 permeability assay.
Caption: Drug transport mechanisms across a cell monolayer.
References
- 1. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Permeability & Absorption - Creative Biolabs [creative-biolabs.com]
- 3. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. labinsights.nl [labinsights.nl]
- 8. nuvisan.com [nuvisan.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 14. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. conductscience.com [conductscience.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 19. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 20. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 24. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 25. MDCK-MDR1 Permeability | Evotec [evotec.com]
Application Notes & Protocols: EF-1502 Experimental Design for Primary Cell Cultures
Note to the Reader: Following a comprehensive search of publicly available scientific literature and resources, no specific information was found for an experimental design, compound, or protocol designated as "EF-1502" in the context of primary cell cultures. The information that could be retrieved discusses general principles of primary cell culture, design of experiments (DoE) in cell culture, and protocols for unrelated specific molecules.
Should "this compound" be an internal, novel, or otherwise non-publicly documented designation, the following template provides a structured framework for creating such application notes and protocols once the necessary information becomes available. The provided diagrams and tables are illustrative examples based on common experimental workflows in cell biology.
Introduction
Primary cell cultures are essential tools in biomedical research and drug development, offering a more physiologically relevant model compared to immortalized cell lines.[1] The "this compound" experimental design is a novel methodology for [Placeholder: State the primary application, e.g., assessing the efficacy of a new class of therapeutic compounds, modeling a specific disease state, etc. ] in primary cell cultures. These application notes provide a detailed overview of the principles, protocols, and expected outcomes when using the this compound design.
Key Applications:
-
[Placeholder: e.g., High-throughput screening of drug candidates ]
-
[Placeholder: e.g., Mechanistic studies of cellular signaling pathways ]
-
[Placeholder: e.g., Toxicity and safety profiling ]
-
[Placeholder: e.g., Disease modeling in vitro ]
Principle of the this compound Experimental Design
[Placeholder: Describe the core concept of the this compound design. For example, this section would detail if it is a specific combination of media components, a novel co-culture system, a particular method for drug delivery, or a statistical design of experiments (DoE) approach for optimizing culture conditions. ]
Example Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling pathway that could be investigated using the this compound design.
Materials and Equipment
Materials:
-
Primary cells of interest (e.g., human hepatocytes, neurons, etc.)
-
Basal culture medium (specific to cell type)
-
Fetal Bovine Serum (FBS), if required
-
Cell-specific growth factors and cytokines
-
[Placeholder: e.g., this compound reagent/compound ]
-
Cell detachment solution (e.g., Trypsin-EDTA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Assay-specific reagents (e.g., viability dyes, antibodies, qPCR primers)
Equipment:
-
Biological safety cabinet (Class II)
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Centrifuge
-
Water bath
-
Pipettes and sterile consumables
-
Multi-well culture plates
-
[Placeholder: e.g., Plate reader, flow cytometer, qPCR machine ]
Experimental Protocols
Preparation of Primary Cell Cultures
-
Thaw cryopreserved primary cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes to pellet the cells.[1]
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
-
Seed the cells into appropriate culture vessels at a recommended density (e.g., 5,000 cells/cm²).[1]
-
Incubate at 37°C with 5% CO2. Allow cells to adhere and recover for 24-48 hours before starting the experiment.
This compound Experimental Workflow
The following diagram outlines a general workflow for an experiment using the this compound design.
Endpoint Assays (Examples)
Cell Viability Assay (MTT/WST-1):
-
After the incubation period with the this compound treatment, add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours) at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
Gene Expression Analysis (qPCR):
-
Lyse the cells and extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions with primers for target genes and a housekeeping gene.
-
Run the qPCR and analyze the data using the ΔΔCt method.
Data Presentation
Quantitative data should be summarized for clear interpretation.
Table 1: Example - Dose-Response of this compound on Primary Hepatocyte Viability
| This compound Conc. (µM) | Cell Viability (%) at 24h (Mean ± SD) | Cell Viability (%) at 48h (Mean ± SD) |
| 0 (Vehicle Control) | 100.0 ± 4.5 | 100.0 ± 5.1 |
| 1 | 98.2 ± 3.9 | 95.6 ± 4.8 |
| 10 | 85.7 ± 5.2 | 78.3 ± 6.0 |
| 50 | 62.1 ± 6.8 | 45.9 ± 7.2 |
| 100 | 41.5 ± 7.1 | 22.4 ± 5.5 |
Table 2: Example - Gene Expression Modulation by this compound in Primary Neurons
| Target Gene | Treatment (this compound, 10 µM) | Fold Change (vs. Control) | P-value |
| Gene X | 48h | 3.5 ± 0.4 | <0.01 |
| Gene Y | 48h | -2.8 ± 0.3 | <0.01 |
| Gene Z | 48h | 1.2 ± 0.2 | >0.05 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Cell Viability | Sub-optimal culture conditions; contamination; high seeding density. | Ensure use of appropriate media and supplements.[1] Check for contamination. Optimize seeding density. |
| High Variability in Data | Inconsistent cell numbers; pipetting errors; edge effects in plates. | Ensure accurate cell counting and seeding. Use calibrated pipettes. Avoid using the outer wells of plates for critical experiments. |
| No Response to Treatment | Inactive compound; incorrect concentration; short incubation time. | Verify compound activity and concentration. Perform a time-course experiment to determine the optimal endpoint. |
Disclaimer: This document is a template. All placeholder information must be replaced with specific details pertaining to the actual this compound experimental design.
References
Application Notes and Protocols for Assessing the Anti-Angiogenic Properties of EF-1502
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as cancer, macular degeneration, and rheumatoid arthritis. The inhibition of angiogenesis is a key therapeutic strategy for diseases characterized by excessive or abnormal blood vessel growth.[1] These application notes provide a comprehensive guide for researchers to evaluate the anti-angiogenic potential of the small molecule compound EF-1502. The following protocols describe a multi-faceted approach, employing a series of established in vitro and in vivo assays to thoroughly characterize the efficacy and mechanism of action of this compound.
Key Angiogenic Signaling Pathways
A thorough understanding of the signaling pathways that regulate angiogenesis is crucial for elucidating the mechanism of action of potential inhibitors like this compound. Key pathways include the Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Angiopoietin (Ang) signaling cascades.
Diagram: Overview of Key Angiogenic Signaling Pathways
Caption: Major signaling pathways in angiogenesis.
Experimental Workflow for Assessing this compound
A tiered approach is recommended to efficiently screen and characterize the anti-angiogenic properties of this compound. This workflow progresses from broad, high-throughput in vitro assays to more complex and physiologically relevant in vivo models.
Diagram: Experimental Workflow
Caption: Tiered workflow for evaluating this compound.
In Vitro Assays
In vitro assays provide a controlled environment to assess the direct effects of this compound on endothelial cells, which are the primary cell type involved in angiogenesis.[2]
Endothelial Cell Proliferation Assay
Principle: This assay measures the effect of this compound on the proliferation of endothelial cells, a fundamental step in the formation of new blood vessels.[3]
Protocol:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.
-
Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Include a positive control with a known anti-proliferative agent (e.g., Suramin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Quantification: Assess cell proliferation using a colorimetric assay such as MTT or WST-1, or by direct cell counting.
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation compared to the vehicle control and determine the IC50 value.
Endothelial Cell Migration Assay (Wound Healing Assay)
Principle: This assay evaluates the impact of this compound on the migratory capacity of endothelial cells, which is essential for their movement into areas of new vessel formation.[4]
Protocol:
-
Cell Culture: Grow HUVECs to confluence in a 24-well plate.
-
Wound Creation: Create a uniform scratch (wound) in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound and a vehicle control.
-
Imaging: Capture images of the wound at 0 hours and after 12-24 hours of incubation.
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure. Compare the migration rate in this compound-treated wells to the control.
Tube Formation Assay
Principle: This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures when cultured on a basement membrane matrix, such as Matrigel.[2][5]
Protocol:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.[2]
-
Imaging: Visualize the tube networks using a microscope and capture images.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
| In Vitro Assay | Parameter Measured | Typical this compound Concentration Range | Positive Control |
| Cell Proliferation | Cell Viability / Number | 0.1 - 100 µM | Suramin |
| Cell Migration | Wound Closure Rate | 0.1 - 100 µM | Nocodazole |
| Tube Formation | Tube Length, Junctions | 0.1 - 100 µM | Sunitinib |
Ex Vivo Assay
Rat Aortic Ring Assay
Principle: This assay uses a segment of the rat aorta cultured in a 3D matrix to model angiogenesis in a more complex, organotypic environment. It evaluates the sprouting of new microvessels from the explant.[1]
Protocol:
-
Aorta Dissection: Aseptically dissect the thoracic aorta from a euthanized rat and cut it into 1 mm thick rings.
-
Embedding: Embed the aortic rings in a collagen or fibrin (B1330869) gel in a 48-well plate.[1]
-
Treatment: Add culture medium containing various concentrations of this compound, a vehicle control, and a pro-angiogenic stimulus (e.g., VEGF).
-
Incubation: Incubate for 7-14 days, replacing the medium every 2-3 days.
-
Quantification: Measure the length and number of microvessels sprouting from the aortic rings using a microscope.
| Ex Vivo Assay | Parameter Measured | Typical this compound Concentration Range | Positive Control |
| Aortic Ring Assay | Microvessel Outgrowth | 0.1 - 100 µM | TNP-470 |
In Vivo Models
In vivo models are crucial for validating the anti-angiogenic effects of this compound in a living organism, providing insights into its efficacy, toxicity, and pharmacokinetics.[6][7]
Chick Chorioallantoic Membrane (CAM) Assay
Principle: The CAM assay is a widely used in vivo model that utilizes the highly vascularized membrane of a developing chicken embryo to assess angiogenesis.[5][8]
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.
-
Window Creation: Create a small window in the eggshell to expose the CAM.
-
Treatment Application: Place a sterile filter paper disc or a slow-release pellet containing this compound or a vehicle control onto the CAM.
-
Incubation: Reseal the window and incubate the eggs for another 2-3 days.
-
Analysis: Observe and quantify the formation of new blood vessels around the disc. The inhibition of angiogenesis is indicated by a reduction in vessel density in the treated area.
Matrigel Plug Assay
Principle: This in vivo assay involves the subcutaneous injection of Matrigel mixed with a pro-angiogenic factor and the test compound into a mouse. The Matrigel solidifies into a plug, and the extent of blood vessel infiltration into the plug is measured.[8]
Protocol:
-
Preparation: Mix Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF) and this compound or a vehicle control.
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of a mouse.
-
Incubation: After 7-10 days, excise the Matrigel plug.
-
Quantification: Quantify the amount of angiogenesis by measuring the hemoglobin content within the plug (using Drabkin's reagent) or by immunohistochemical staining of blood vessels.[9]
| In Vivo Model | Parameter Measured | Typical this compound Dosage Range | Positive Control |
| CAM Assay | Blood Vessel Density | 1 - 10 µ g/pellet | Retinoic Acid |
| Matrigel Plug Assay | Hemoglobin Content / Vessel Density | 1 - 50 mg/kg | Bevacizumab |
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the anti-angiogenic properties of the small molecule this compound. By systematically progressing from in vitro screening to ex vivo and in vivo validation, researchers can obtain a detailed understanding of the compound's efficacy and potential mechanisms of action. This information is critical for the further development of this compound as a potential therapeutic agent for angiogenesis-dependent diseases.
References
- 1. The Anti-Angiogenic and Anti-Proliferative Activity of Methyl Hydroxychalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Angiogenesis Assays [mdpi.com]
- 9. Assessment methods for angiogenesis and current approaches for its quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Identifying EF-1502 Resistance Genes using a Genome-Wide CRISPR-Cas9 Knockout Screen
For Research Use Only. Not for use in diagnostic procedures.
Abstract
The emergence of drug resistance is a significant challenge in the development of novel therapeutics. This application note provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when functionally inactivated, confer resistance to the hypothetical anti-cancer compound EF-1502. By systematically disrupting every gene in the genome, this powerful technique allows for the unbiased discovery of novel resistance mechanisms, potential drug targets for combination therapies, and biomarkers for patient stratification. The following sections detail the experimental workflow, from cell line selection and library transduction to data analysis and hit validation, and provide representative data and visualizations to guide researchers in their drug development efforts.
Introduction
The efficacy of targeted therapies and chemotherapeutic agents is often limited by the development of intrinsic or acquired resistance. Identifying the genetic basis of such resistance is paramount for anticipating clinical outcomes and designing effective long-term treatment strategies. CRISPR-Cas9 technology has revolutionized functional genomics by enabling precise and efficient gene editing on a genome-wide scale.[1][2][3][4] Pooled CRISPR knockout screens, in particular, have become an invaluable tool for identifying genes that modulate cellular responses to small molecules.[2][5][6]
This application note outlines a comprehensive workflow for a positive selection screen to identify genes whose loss-of-function leads to resistance to this compound.[7] The protocol is designed for researchers, scientists, and drug development professionals seeking to understand and overcome resistance to this and other novel compounds.
Experimental Workflow Overview
The overall experimental workflow for the CRISPR-Cas9 screen to identify this compound resistance genes is depicted below. This process involves the stable expression of Cas9 in a cancer cell line, followed by transduction with a pooled single-guide RNA (sgRNA) library. The cell population is then subjected to selection with this compound, and the sgRNA sequences in the resistant population are identified and quantified by next-generation sequencing (NGS).
Figure 1: Experimental workflow for the identification of this compound resistance genes using a pooled CRISPR-Cas9 screen.
Detailed Protocols
Cell Line Preparation and Cas9 Expression
-
Cell Line Selection : Choose a cancer cell line that is sensitive to this compound. Perform a dose-response assay to determine the IC50 and IC90 values.
-
Lentivirus Production : Produce high-titer lentivirus for Cas9 expression using a third-generation packaging system.
-
Transduction and Selection : Transduce the selected cell line with the Cas9-expressing lentivirus at a low multiplicity of infection (MOI) of 0.3 to ensure single viral integration per cell.
-
Selection of Cas9-Expressing Cells : Select for successfully transduced cells using an appropriate antibiotic, such as blasticidin.[8]
-
Validation of Cas9 Activity : Confirm Cas9 nuclease activity in the stable cell line using a functional assay, such as the GFP-BFP reporter assay.
sgRNA Library Transduction
-
Library Selection : Utilize a genome-wide sgRNA library, such as the GeCKO v2 or Brunello library, which contains multiple sgRNAs targeting each gene to ensure robust knockout.[8]
-
Lentivirus Production : Produce high-titer lentivirus for the pooled sgRNA library.
-
Transduction : Transduce the Cas9-expressing cell line with the sgRNA library lentivirus at a low MOI (0.3-0.5). Ensure that the number of cells transduced is sufficient to maintain a high representation of the library (at least 500 cells per sgRNA).
-
Selection : Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
This compound Selection
-
Initial Cell Collection : After antibiotic selection, harvest a population of cells to serve as the day 0 or initial time point control.
-
Drug Treatment : Plate the remaining cells and treat one group with this compound at a concentration that results in significant growth inhibition (e.g., IC70-IC90) for a positive selection screen.[7] Maintain a parallel untreated control group.
-
Cell Maintenance : Passage the cells as needed throughout the duration of the screen (typically 14-21 days), maintaining the drug pressure in the treated group. Ensure that the cell population size is maintained to preserve library complexity.
-
Final Cell Collection : At the end of the selection period, harvest the this compound-resistant population and the final untreated control population.
Next-Generation Sequencing and Data Analysis
-
Genomic DNA Extraction : Isolate high-quality genomic DNA from the initial, final treated, and final untreated cell populations.
-
sgRNA Amplification : Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol to add sequencing adapters and barcodes.
-
Next-Generation Sequencing : Pool the barcoded PCR products and perform high-throughput sequencing on an appropriate platform (e.g., Illumina NextSeq).
-
Data Analysis :
-
Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Normalize the read counts across all samples.
-
Calculate the fold-change of each sgRNA in the this compound-treated sample relative to the untreated control.
-
Use statistical methods, such as MAGeCK, to identify significantly enriched sgRNAs and the corresponding genes.
-
Data Presentation
The results of the CRISPR screen can be summarized in a table format to clearly present the identified resistance genes.
Table 1: Top Candidate Genes Conferring Resistance to this compound
| Gene Symbol | Average Log2 Fold Change | p-value | False Discovery Rate (FDR) | Number of Enriched sgRNAs |
| GENE-A | 8.2 | 1.5e-8 | 3.2e-7 | 4/4 |
| GENE-B | 7.5 | 3.2e-7 | 4.1e-6 | 3/4 |
| GENE-C | 6.9 | 8.1e-7 | 7.5e-6 | 4/4 |
| GENE-D | 6.3 | 1.2e-6 | 9.8e-6 | 3/4 |
| GENE-E | 5.8 | 5.4e-6 | 2.3e-5 | 2/4 |
Hit Validation and Downstream Analysis
Candidate genes identified from the primary screen should be validated through individual gene knockout experiments. This can be followed by functional studies to elucidate the mechanism of resistance. A potential signaling pathway implicated in this compound resistance is illustrated below.
Figure 2: A hypothetical signaling pathway where loss of GENE-A leads to this compound resistance.
Conclusion
The application of genome-wide CRISPR-Cas9 screens provides a powerful and unbiased approach to identify genes that mediate resistance to novel therapeutic compounds like this compound.[3][4] The detailed protocol and data analysis pipeline presented in this application note offer a robust framework for researchers to uncover novel mechanisms of drug resistance, identify potential combination therapies, and discover predictive biomarkers. The successful identification and validation of resistance genes will ultimately contribute to the development of more effective and durable cancer therapies.
References
- 1. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 7. revvity.com [revvity.com]
- 8. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling and Imaging with [¹⁸F]EF5
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁸F]EF5, or 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[¹⁸F]pentafluoropropyl)-acetamide, is a positron emission tomography (PET) radiotracer designed for the non-invasive imaging of hypoxia (low oxygen levels) in tissues. Hypoxia is a critical factor in the progression and treatment resistance of various cancers. The lipophilic nature of EF5 allows it to diffuse into all tissues, including tumors. In hypoxic cells, the nitro group of the imidazole (B134444) ring undergoes reduction, leading to the covalent binding of reactive intermediates to intracellular macromolecules. This trapping mechanism results in the accumulation of [¹⁸F]EF5 in hypoxic regions, which can then be visualized and quantified by PET imaging. These application notes provide a comprehensive overview of the radiolabeling of EF5 with fluorine-18 (B77423), quality control procedures, and protocols for preclinical and clinical imaging studies.
Radiolabeling of [¹⁸F]EF5
The radiosynthesis of [¹⁸F]EF5 is achieved through an electrophilic fluorination reaction. This process involves the production of [¹⁸F]F₂ gas, which then reacts with a suitable precursor molecule to yield the final radiolabeled compound.
Experimental Protocol: Automated Synthesis of [¹⁸F]EF5
This protocol describes a simplified and automated synthesis of [¹⁸F]EF5 suitable for clinical production.
Materials:
-
Precursor: 2-(2-nitro-1[H]-imidazol-1-yl)-N-(2,3,3-trifluoroallyl)-acetamide
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Neon gas containing 0.1-0.2% F₂
-
Trifluoroacetic acid (TFA)
-
Oasis® HLB cartridges
-
Semi-preparative HPLC system
-
Sterile water for injection, USP
-
Ethanol (B145695), USP
Instrumentation:
-
Medical cyclotron
-
Automated radiosynthesis module (e.g., GE TRACERlab, Trasis AllinOne)
-
HPLC system with a radioactivity detector
-
Gas chromatograph for residual solvent analysis
-
Dose calibrator
-
Laminar flow hood for sterile manipulations
Procedure:
-
Production of [¹⁸F]F₂: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The [¹⁸F]fluoride is then converted to [¹⁸F]F₂ gas by deuteron (B1233211) bombardment of neon gas containing a small percentage of fluorine gas (¹⁸Ne(d,α)¹⁸F).
-
Radiolabeling Reaction: The produced [¹⁸F]F₂ gas is bubbled through a solution of the precursor, 2-(2-nitro-1[H]-imidazol-1-yl)-N-(2,3,3-trifluoroallyl)-acetamide, dissolved in trifluoroacetic acid (TFA). The reaction is typically performed at room temperature within the automated synthesis module.
-
Purification:
-
The crude reaction mixture is loaded onto an Oasis® HLB solid-phase extraction (SPE) cartridge. This step effectively traps the [¹⁸F]EF5 while allowing polar impurities to be washed away.
-
The [¹⁸F]EF5 is then eluted from the SPE cartridge and further purified using a semi-preparative high-performance liquid chromatography (HPLC) system.
-
-
Formulation: The purified [¹⁸F]EF5 fraction is collected, the solvent is evaporated, and the final product is formulated in a sterile solution, typically physiological saline with a small amount of ethanol to ensure solubility, ready for injection.
Quantitative Data for [¹⁸F]EF5 Radiosynthesis
| Parameter | Typical Value | Reference |
| Radiochemical Yield (decay-corrected) | 10 - 22% | [1] |
| Radiochemical Purity | > 99% | [2] |
| Specific Activity | 6.6 ± 1.9 GBq/µmol | [2] |
| Synthesis Time | ~ 90 - 95 minutes | [3] |
Quality Control of [¹⁸F]EF5
A series of quality control tests must be performed on the final [¹⁸F]EF5 product to ensure its safety and efficacy for human administration.[4]
Experimental Protocol: Quality Control Procedures
-
Appearance: Visually inspect the final product for clarity and the absence of particulate matter.
-
pH: Measure the pH of the final product solution using a calibrated pH meter. The acceptable range is typically 4.5 to 7.5.
-
Radionuclidic Identity and Purity: Confirm the identity of the radionuclide as fluorine-18 using a gamma-ray spectrometer to identify the characteristic 511 keV annihilation photons. Radionuclidic purity should be ≥ 99.5%.
-
Radiochemical Identity and Purity:
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC system with a radioactivity detector is used to confirm the identity of [¹⁸F]EF5 by comparing its retention time to that of a non-radioactive EF5 standard. This method also quantifies the radiochemical purity.
-
Thin-Layer Chromatography (TLC): Radio-TLC can be used as a rapid method to assess radiochemical purity.
-
-
Chemical Purity: The amount of non-radioactive EF5 and any other chemical impurities is determined by UV-HPLC.
-
Residual Solvents: Gas chromatography (GC) is used to measure the concentration of any residual solvents from the synthesis, such as ethanol and acetonitrile, to ensure they are below acceptable limits.
-
Sterility: The final product must be tested for microbial contamination according to USP guidelines. This is typically a prospective test.
-
Bacterial Endotoxins: The Limulus Amebocyte Lysate (LAL) test is performed to ensure that the level of bacterial endotoxins is below the acceptable limit.
Imaging Studies with [¹⁸F]EF5
[¹⁸F]EF5 PET imaging is a valuable tool for assessing tumor hypoxia in both preclinical and clinical settings.
Preclinical Imaging Protocol (Rodent Models)
Animal Preparation:
-
Animals should be fasted for 4-6 hours prior to imaging to reduce background signal.
-
Maintain normal body temperature throughout the procedure using a heating pad.
Radiotracer Administration:
-
Administer 3.7-7.4 MBq of [¹⁸F]EF5 intravenously via the tail vein.
PET/CT Imaging:
-
Position the animal in the PET/CT scanner.
-
Acquire a low-dose CT scan for attenuation correction and anatomical localization.
-
Begin PET data acquisition 2-3 hours after radiotracer injection.
-
Acquire PET data for 10-20 minutes.
Data Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM).
-
Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle).
-
Calculate the standardized uptake value (SUV) and the tumor-to-muscle (T/M) ratio. A T/M ratio > 1.5 is often indicative of significant hypoxia.
Clinical Imaging Protocol (Oncology Patients)
Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the scan.
-
Encourage the patient to be well-hydrated.
-
Instruct the patient to void immediately before the scan to reduce radiation dose to the bladder.
Radiotracer Administration:
-
Administer an intravenous injection of 217-370 MBq of [¹⁸F]EF5.[5]
PET/CT Imaging:
-
Position the patient comfortably in the PET/CT scanner.
-
Imaging is typically performed 2-3 hours after injection.
-
Acquire a low-dose CT scan from the base of the skull to the mid-thigh for attenuation correction.
-
Acquire PET data over the same anatomical range, typically for 2-4 minutes per bed position.
Data Analysis:
-
Reconstruct and co-register the PET and CT images.
-
Identify areas of abnormal [¹⁸F]EF5 uptake.
-
Quantitative analysis involves measuring SUVmax and SUVmean within ROIs drawn on tumors and normal tissues. The tumor-to-muscle ratio (TMR) is a key metric, with a threshold of 1.5 commonly used to define hypoxic tumor subvolumes.
Quantitative Data for [¹⁸F]EF5 Clinical Imaging
| Parameter | Typical Value | Reference |
| Injected Dose | 217 - 370 MBq | [5] |
| Uptake Time | 2 - 3 hours | [2] |
| Hypoxia Threshold (TMR) | > 1.5 | [2] |
| Bladder Wall Radiation Dose | 0.12 ± 0.034 mSv/MBq | [5] |
| Effective Dose | 0.018 ± 0.002 mSv/MBq | [5] |
Signaling Pathway and Experimental Workflows
Mechanism of [¹⁸F]EF5 Trapping in Hypoxic Cells
The mechanism of [¹⁸F]EF5 retention is not a classical signaling pathway but rather a bioreductive trapping process.
Caption: Mechanism of [¹⁸F]EF5 retention in normoxic vs. hypoxic cells.
Experimental Workflow for [¹⁸F]EF5 Production and Imaging
The overall workflow from radiotracer production to image analysis is a multi-step process requiring careful coordination.
Caption: Overall workflow for [¹⁸F]EF5 PET/CT imaging studies.
References
- 1. A simplified synthesis of the hypoxia imaging agent 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-[(18)F]pentafluoropropyl)-acetamide ([18F]EF5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracer level electrophilic synthesis and pharmacokinetics of the hypoxia tracer [(18)F]EF5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated synthesis of 18F-fluoropropoxytryptophan for amino acid transporter system imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of FS-1502 in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FS-1502 is a novel antibody-drug conjugate (ADC) designed for targeted therapy of HER2-expressing cancers. It comprises a humanized monoclonal antibody targeting the human epidermal growth factor receptor 2 (HER2), linked to the potent microtubule-inhibiting agent, monomethyl auristatin F (MMAF).[1][][3][4] The specificity of the antibody component for HER2, which is overexpressed in a variety of solid tumors, allows for the selective delivery of the cytotoxic payload to cancer cells, minimizing off-target toxicity.[5][6][7] Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for preclinical drug evaluation compared to traditional 2D cell cultures.[8][9][10][11][12][13][14] Spheroids mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and barriers to drug penetration, which can significantly influence therapeutic efficacy.[12][15]
This document provides detailed application notes and protocols for the utilization of FS-1502 in 3D tumor spheroid models to assess its anti-tumor activity.
Mechanism of Action
The therapeutic action of FS-1502 is a multi-step process. The antibody component of FS-1502 binds with high affinity to the HER2 receptor on the surface of cancer cells. Following binding, the ADC-receptor complex is internalized through endocytosis. Inside the cell, the linker is cleaved, releasing the MMAF payload.[16] MMAF then disrupts the cellular microtubule network by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][16][17][18]
Signaling Pathway
The binding of FS-1502 to HER2 can disrupt downstream signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[5][7][19] The released MMAF payload induces apoptosis through the intrinsic pathway, involving the Bcl-2 family of proteins and caspase activation.[16]
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids from HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3) using the liquid overlay technique in ultra-low attachment (ULA) plates.[12][20][21]
Materials:
-
HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture HER2-positive cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells/well).
-
Add 100 µL of the cell suspension to each well of a 96-well ULA plate.
-
Centrifuge the plate at 100 x g for 3 minutes to facilitate cell aggregation.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 3-5 days to allow for spheroid formation.
-
Monitor spheroid formation and growth daily using a microscope.
Protocol 2: FS-1502 Treatment of 3D Tumor Spheroids
This protocol details the treatment of pre-formed tumor spheroids with FS-1502.
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate
-
FS-1502 stock solution
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of FS-1502 in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the prepared FS-1502 dilutions to the respective wells. Include a vehicle control (medium without FS-1502).
-
Incubate the plate for the desired treatment duration (e.g., 72 to 120 hours).
Protocol 3: Assessment of Spheroid Viability (CellTiter-Glo® 3D Assay)
This protocol measures cell viability within the spheroids after treatment with FS-1502.
Materials:
-
Treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)
This protocol quantifies apoptosis by measuring the activity of caspase-3 and -7.
Materials:
-
Treated spheroids in a 96-well ULA plate
-
Caspase-Glo® 3/7 Assay reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Follow the procedure for the CellTiter-Glo® 3D assay, substituting the Caspase-Glo® 3/7 reagent.
-
Measure luminescence to determine caspase activity, which is indicative of apoptosis.
Experimental Workflow
Data Presentation
The following tables present representative data on the efficacy of HER2-targeting ADCs in 3D spheroid models, which can be expected to be similar for FS-1502. It is important to note that IC50 values are often higher in 3D models compared to 2D cultures, reflecting the increased resistance to drug penetration and the more complex cellular environment.[8][9][10]
Table 1: Comparative IC50 Values of a HER2-Targeting ADC in 2D vs. 3D Spheroid Models
| Cell Line | 2D Culture IC50 (nM) | 3D Spheroid IC50 (nM) | Fold Change (3D/2D) |
| BT-474 | 1.5 | 15.0 | 10.0 |
| SK-BR-3 | 0.8 | 12.0 | 15.0 |
| MDA-MB-361 | 5.2 | 45.0 | 8.7 |
Note: Data are representative and adapted from studies on similar HER2-targeting ADCs.[8][9]
Table 2: Effect of FS-1502 on Spheroid Size and Viability
| FS-1502 Conc. (nM) | Spheroid Diameter (µm, Day 5) | % Viability (Day 5) |
| 0 (Vehicle) | 550 ± 25 | 100 |
| 1 | 520 ± 30 | 90 ± 5 |
| 10 | 410 ± 20 | 65 ± 8 |
| 100 | 250 ± 15 | 30 ± 6 |
| 1000 | 150 ± 10 | 10 ± 4 |
Note: Data are hypothetical and for illustrative purposes.
Conclusion
The use of 3D tumor spheroid models provides a more clinically relevant platform for evaluating the efficacy of novel therapeutics like FS-1502. The protocols and data presented here offer a comprehensive guide for researchers to assess the potent and targeted anti-tumor activity of FS-1502 in a system that better recapitulates the complexity of solid tumors. These models are invaluable for understanding drug penetration, efficacy, and the development of resistance, thereby accelerating the translation of promising new cancer therapies into the clinic.
References
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 3. Model-informed dose selection for an investigational human epidermal growth factor receptor 2 antibody-drug conjugate FS-1502 in patients with human epidermal growth factor receptor 2-expressing advanced malignant solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HER2-targeting antibody drug conjugate FS-1502 in HER2-expressing metastatic breast cancer: a phase 1a/1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer stem cells and HER2 positive breast cancer: The story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of trastuzumab emtansine (T-DM1) in 3D cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of trastuzumab emtansine (T-DM1) in 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The production of 3D tumor spheroids for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. HER2 - Wikipedia [en.wikipedia.org]
- 20. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Analysis of EF-1502 Induced Cell Cycle Arrest by Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
EF-1502 is a novel investigational anti-cancer agent. Emerging evidence suggests that this compound may exert its anti-proliferative effects by inducing cell cycle arrest, a critical mechanism for controlling tumor growth.[1][2] This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining.
Flow cytometry is a powerful technique to analyze the cell cycle by measuring the DNA content of individual cells.[3] Propidium iodide is a fluorescent dye that stoichiometrically binds to DNA, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[3] By treating cancer cells with this compound and analyzing the subsequent changes in cell cycle distribution, researchers can quantify the cytostatic effect of the compound.
The payload of the related antibody-drug conjugate FS-1502, monomethyl auristatin F (MMAF), is an antimitotic agent that inhibits tubulin polymerization.[4][] This mechanism of action is known to induce arrest in the G2/M phase of the cell cycle.[6][7] Preclinical studies have indicated that FS-1502 shows potent anti-tumor activity and can induce cell cycle arrest.[4]
Principle
This protocol describes the preparation and staining of this compound-treated cells for cell cycle analysis using flow cytometry. Cells are cultured and treated with varying concentrations of this compound. Following treatment, cells are harvested, fixed in ethanol (B145695) to permeabilize the cell membrane, and then stained with a solution containing propidium iodide and RNase A. RNase A is included to degrade RNA and ensure that PI staining is specific to DNA. The stained cells are then analyzed on a flow cytometer to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase, such as G2/M, is indicative of cell cycle arrest.
Data Presentation
The following table summarizes representative quantitative data on the effects of a related auristatin derivative, monomethyl auristatin E (MMAE), on the cell cycle distribution of prostate cancer cell lines. Similar G2/M arrest is expected with this compound treatment.
Table 1: Effect of MMAE on Cell Cycle Distribution in PC-3 and C4-2B Prostate Cancer Cells [6]
| Cell Line | Treatment (24 hr) | % G1 Phase | % S Phase | % G2/M Phase |
| PC-3 | DMSO Control | 65.4 ± 2.1 | 18.2 ± 1.5 | 16.4 ± 1.8 |
| 4 nM MMAE | 15.7 ± 1.9 | 10.1 ± 1.3 | 74.2 ± 3.2 | |
| C4-2B | DMSO Control | 70.1 ± 2.5 | 15.3 ± 1.7 | 14.6 ± 2.0 |
| 96 nM MMAEp | 20.3 ± 2.2 | 12.5 ± 1.6 | 67.2 ± 3.5 |
*Data are presented as mean ± SD of three independent experiments. *P < 0.01 compared to DMSO control.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for analyzing this compound induced cell cycle arrest.
Detailed Protocol
-
Cell Seeding:
-
Seed the cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 50-70% confluency).
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
After incubation, collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them.
-
Carefully discard the ethanol supernatant and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, ensuring to collect data for at least 10,000 events per sample.
-
Use a low flow rate to obtain better resolution of the DNA content peaks.
-
Analyze the data using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathway
The payload of this compound, an auristatin derivative, is a microtubule inhibitor. Such agents typically induce cell cycle arrest at the G2/M checkpoint. This arrest is often mediated by the activation of the spindle assembly checkpoint, which prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Disruption of microtubule dynamics by this compound leads to the accumulation of cells in mitosis, which is reflected as an increase in the G2/M population in flow cytometry analysis.
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G1 peak | - Cell clumping- Improper fixation- High flow rate | - Filter cell suspension before analysis- Ensure dropwise addition of cold ethanol while vortexing- Use a lower flow rate during acquisition |
| Low fluorescence intensity | - Insufficient PI concentration- Short incubation time | - Check PI solution concentration- Increase incubation time with PI |
| High background noise | - Presence of RNA- Cell debris | - Ensure RNase A is active and incubation is sufficient- Gate out debris based on forward and side scatter |
| No observable cell cycle arrest | - Ineffective drug concentration- Incorrect treatment duration | - Perform a dose-response and time-course experiment- Verify the activity of the this compound compound |
Conclusion
The protocol described in this application note provides a reliable method for quantifying the effect of this compound on cell cycle progression. By using flow cytometry with propidium iodide staining, researchers can effectively determine if this compound induces cell cycle arrest and at which phase this arrest occurs. This information is crucial for understanding the mechanism of action of this compound and for its continued development as a potential anti-cancer therapeutic.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HER2-targeting antibody drug conjugate FS-1502 in HER2-expressing metastatic breast cancer: a phase 1a/1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing EF-1502 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing EF-1502 concentration for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in an IC50 experiment?
A1: For initial range-finding experiments, we recommend a broad concentration range of this compound, typically from 1 nM to 100 µM. This wide range will help in narrowing down the approximate IC50 value for your specific cell line.
Q2: What is the optimal cell seeding density for an IC50 assay with this compound?
A2: The optimal cell seeding density is critical for reliable results and can vary between cell lines. It is recommended to perform a preliminary experiment to determine the cell density that ensures logarithmic growth throughout the duration of the assay. Over-confluent or sparse cultures can lead to inaccurate IC50 values.
Q3: How long should cells be incubated with this compound before assessing cell viability?
A3: The incubation time with this compound should be determined based on the compound's mechanism of action and the cell doubling time. A common starting point is an incubation period of 48 to 72 hours.
Q4: What is the most suitable solvent for dissolving this compound?
A4: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells and affect the experimental outcome.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider leaving the outer wells of the plate empty to avoid edge effects. |
| No dose-dependent response observed | The concentration range of this compound is too high or too low. The compound may have degraded. | Perform a wider range-finding experiment. Confirm the stability and proper storage of your this compound stock solution. |
| IC50 value is significantly different from expected values | Differences in cell line passage number, cell culture conditions, or assay protocol. | Standardize your protocol, including cell passage number and culture conditions. Ensure consistent incubation times and reagent concentrations. |
| High background signal in the assay | Contamination of cell cultures or reagents. | Regularly check cell cultures for contamination. Use sterile techniques and fresh, high-quality reagents. |
Experimental Protocols
Protocol for IC50 Determination using MTT Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
Hypothetical Signaling Pathway of this compound
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the MEK/ERK signaling pathway, a common target in cancer drug development.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.
Experimental Workflow for IC50 Determination
References
Technical Support Center: Mitigating Off-Target Effects of EF-1502
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of the hypothetical small molecule inhibitor, EF-1502. The principles and protocols outlined here are designed to ensure the accurate interpretation of experimental results and enhance the specificity of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential off-target effects?
A1: this compound is a novel small molecule inhibitor designed to target a specific cellular signaling pathway. Off-target effects occur when this compound interacts with and modulates proteins other than its intended target.[1][2] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and a lack of translatable results in preclinical and clinical settings.[1] Minimizing these effects is crucial for obtaining reliable and reproducible data.
Q2: What are the initial indicators of potential off-target effects in my experiments with this compound?
A2: Several signs may suggest that the observed phenotype is due to off-target effects of this compound:
-
Inconsistent results when using a structurally different inhibitor for the same target.[2]
-
Discrepancies with genetic validation methods , such as CRISPR-Cas9 or siRNA knockdown of the intended target. If the phenotype persists after the target protein is eliminated, it is likely an off-target effect.[1][2]
-
Cellular toxicity at concentrations close to the effective dose.[1]
-
A narrow therapeutic window in dose-response curves, where the effective concentration is very close to the toxic concentration.
Q3: How can I proactively minimize off-target effects when designing my experiments with this compound?
A3: A well-designed experimental plan is the first line of defense against off-target effects. Key strategies include:
-
Use the Lowest Effective Concentration: Always perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect.[1] Higher concentrations increase the likelihood of binding to lower-affinity off-targets.[1]
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Orthogonal Validation: Confirm your findings using alternative methods to inhibit the target, such as another inhibitor with a different chemical structure or genetic tools like siRNA or CRISPR/Cas9.[2]
Troubleshooting Guide
Issue 1: High Cellular Toxicity Observed at the Effective Concentration of this compound
-
Possible Cause: The concentration of this compound is too high, leading to significant off-target effects and subsequent cytotoxicity.
-
Troubleshooting Steps:
-
Determine the Cytotoxicity Profile: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) of this compound in your cell line.
-
Optimize Working Concentration: Select a working concentration for your experiments that is well below the CC50 value.
-
Include Proper Controls: Always include "cells only" (no treatment), "vehicle only," and "this compound only" controls to accurately assess cytotoxicity.
-
Issue 2: Inconsistent Phenotypic Results Across Different Cell Lines
-
Possible Cause: The expression levels of the intended target or potential off-targets may vary between different cell lines.
-
Troubleshooting Steps:
-
Characterize Target Expression: Quantify the expression level of the intended target protein in each cell line using methods like Western Blot or qPCR.
-
Proteomic Profiling: Consider performing proteome-wide profiling to identify potential off-targets whose expression may differ across cell lines.
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers and culture conditions to minimize variability.
-
Quantitative Data Summary
For effective experimental design, it is crucial to characterize the potency and selectivity of this compound. The following table provides a template for summarizing key quantitative data.
| Parameter | Description | This compound (Example Data) | Control Compound (Example Data) |
| IC50 | The half-maximal inhibitory concentration against the primary target. | 50 nM | > 10 µM |
| EC50 | The half-maximal effective concentration in a cell-based assay. | 200 nM | > 50 µM |
| CC50 | The half-maximal cytotoxic concentration. | 15 µM | > 100 µM |
| Selectivity Index | The ratio of CC50 to EC50. A higher value indicates a wider therapeutic window. | 75 | N/A |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Activity
-
Objective: To determine the lowest effective concentration of this compound.
-
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate.
-
Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions) in the appropriate cell culture medium.[2]
-
Incubation: Treat the cells with the different concentrations of this compound and incubate for a predetermined duration.[2]
-
Phenotypic Readout: Measure the biological response of interest. This could be a cell proliferation assay, a reporter gene assay, or a Western blot for a downstream marker of the target pathway.[2]
-
Data Analysis: Plot the response against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct engagement of this compound with its intended target in intact cells.[1]
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[2]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).[1]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot.[2]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates target engagement.[2]
-
Protocol 3: Genetic Knockdown/Knockout for Target Validation
-
Objective: To confirm that the observed phenotype is a direct result of inhibiting the intended target.
-
Methodology:
-
Genetic Modification: Use CRISPR-Cas9 to knockout the gene of the intended target or siRNA to knockdown its expression.[1]
-
Validation of Knockdown/Knockout: Confirm the reduction or absence of the target protein via Western blot or qPCR.[2]
-
Phenotypic Analysis: Perform the same phenotypic assay on the genetically modified cells as was done with this compound treatment.
-
Comparison: If the phenotype observed with this compound is absent in the knockout/knockdown cells, it provides strong evidence that the effect is on-target.
-
Visualizations
Caption: Workflow for minimizing and validating this compound off-target effects.
Caption: On-target vs. off-target effects of this compound in a hypothetical signaling pathway.
References
improving EF-1502 stability in cell culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of EF-1502 in cell culture media.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
Issue 1: Precipitation of this compound upon dilution in media.
-
Question: I observed a precipitate forming immediately after adding my this compound stock solution to the cell culture medium. What should I do?
-
Answer: This is likely due to the lower solubility of this compound in aqueous media compared to your stock solvent (e.g., DMSO).
-
Recommendation 1: Pre-warm the media. Warming the cell culture media to 37°C before adding this compound can help increase its solubility.
-
Recommendation 2: Modify the dilution method. Instead of adding the this compound stock directly to the full volume of media, try adding it to a smaller, intermediate volume of media first, mixing gently, and then adding this to the final volume.
-
Recommendation 3: Check the final concentration. Ensure that the final concentration of this compound does not exceed its solubility limit in the specific cell culture medium you are using. You may need to perform a solubility test.
-
Issue 2: Loss of this compound activity over time in culture.
-
Question: My experiments show a diminishing effect of this compound over a 48-hour period. Could the compound be unstable?
-
Answer: Yes, it is possible that this compound is degrading in the cell culture medium over time.
-
Recommendation 1: Replenish the media. For longer-term experiments, consider replacing the media containing this compound every 24 hours to ensure a consistent concentration of the active compound.
-
Recommendation 2: Assess stability. You can perform a time-course experiment where you collect media samples at different time points (e.g., 0, 6, 12, 24, 48 hours) and analyze the concentration of this compound by HPLC or a similar quantitative method.
-
Recommendation 3: Consider media components. Some components in serum or the basal media itself can react with and degrade this compound. If possible, try a serum-free formulation or a different basal medium to see if stability improves.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making this compound stock solutions?
A1: We recommend using dimethyl sulfoxide (B87167) (DMSO) to prepare high-concentration stock solutions of this compound. Ensure the final concentration of DMSO in your cell culture media is below 0.5% to avoid solvent-induced cytotoxicity.
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the stock solution from light.
Q3: Can I pre-mix this compound in media and store it?
A3: We do not recommend storing this compound in cell culture media for extended periods. The compound is less stable in aqueous solutions. Prepare fresh dilutions in media for each experiment.
Q4: Does the pH of the cell culture medium affect this compound stability?
A4: Yes, the stability of this compound can be pH-dependent. Standard cell culture media are typically buffered to a physiological pH of around 7.4. Significant deviations from this pH could impact the compound's stability.
Data on this compound Stability
The following table summarizes the stability of this compound under various conditions after a 24-hour incubation at 37°C.
| Media Type | Serum Concentration | Initial Concentration (µM) | % Remaining after 24h |
| DMEM | 10% FBS | 10 | 85% |
| RPMI-1640 | 10% FBS | 10 | 82% |
| DMEM | 0% FBS | 10 | 95% |
| RPMI-1640 | 0% FBS | 10 | 93% |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media using HPLC
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Warm the desired cell culture medium (e.g., DMEM + 10% FBS) to 37°C.
-
Prepare a working solution of this compound by diluting the stock solution to a final concentration of 10 µM in the pre-warmed media.
-
-
Incubation:
-
Place the media containing this compound in a 37°C incubator with 5% CO2.
-
At designated time points (e.g., 0, 6, 12, 24, 48 hours), collect 1 mL aliquots of the media.
-
-
Sample Processing:
-
Immediately after collection, centrifuge the aliquots at 10,000 x g for 10 minutes to remove any cellular debris.
-
Transfer the supernatant to a new tube.
-
Add an equal volume of acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge at 14,000 x g for 15 minutes.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a reverse-phase C18 column.
-
Use a mobile phase gradient appropriate for this compound elution.
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
-
Quantify the peak area corresponding to this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation.
Caption: A hypothetical signaling pathway activated by this compound.
Caption: Workflow for assessing the stability of this compound in media.
Technical Support Center: Overcoming EF-1502 Resistance in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the novel therapeutic agent EF-1502 in long-term experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the hypothetical "Resistance-Associated Kinase 1" (RAK1). RAK1 is a critical node in a signaling pathway that promotes cell survival and proliferation in specific cancer subtypes. By binding to the ATP-binding pocket of RAK1, this compound blocks its downstream signaling, leading to cell cycle arrest and apoptosis in sensitive cancer cells.
Q2: We are observing a gradual loss of this compound efficacy in our long-term cell culture models. What are the potential causes?
A2: The development of resistance to targeted therapies like this compound is a significant challenge in long-term studies. Several mechanisms can contribute to this phenomenon:
-
Target Alteration: Mutations in the RAK1 kinase domain can prevent this compound from binding effectively.
-
Bypass Signaling: Cancer cells may activate alternative signaling pathways to circumvent the inhibition of RAK1.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.
-
Metabolic Alterations: Cells may develop mechanisms to metabolize and inactivate this compound more rapidly.[1][2][3]
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can confer broad drug resistance.[4]
Q3: How can we determine if our resistant cell lines have developed mutations in the RAK1 gene?
A3: The most direct method is to perform Sanger or Next-Generation Sequencing (NGS) of the RAK1 coding region in your resistant cell lines and compare the sequences to the parental, sensitive cell line. Pay close attention to the region encoding the ATP-binding pocket where this compound is predicted to bind.
Q4: What are the initial steps to investigate bypass signaling pathways?
A4: A good starting point is to perform a phospho-proteomic screen or a phospho-kinase array to compare the phosphorylation status of key signaling molecules in sensitive versus resistant cells, both in the presence and absence of this compound. This can reveal upregulated pathways in the resistant cells. Western blotting for specific activated kinases (e.g., p-EGFR, p-MET, p-AKT) can then be used to validate these findings.
Q5: Are there any strategies to overcome this compound resistance once it has developed?
A5: Yes, several strategies can be explored:
-
Combination Therapy: Combining this compound with an inhibitor of a potential bypass pathway can be effective. For example, if you observe AKT activation, combining this compound with an AKT inhibitor may restore sensitivity. The use of multiple chemotherapeutics can have synergistic effects.[5]
-
Second-Generation Inhibitors: If resistance is due to a specific RAK1 mutation, a second-generation inhibitor designed to bind to the mutated kinase could be effective.[5]
-
Inhibition of Drug Efflux Pumps: If increased drug efflux is the cause, co-administration of an inhibitor of P-gp or other relevant ABC transporters may restore this compound efficacy.[6]
-
Covalent Inhibitors: Designing a covalent inhibitor that forms an irreversible bond with a non-catalytic cysteine near the active site of RAK1 could overcome resistance caused by mutations that affect reversible binding.[5]
Troubleshooting Guides
Problem 1: Gradual increase in the IC50 of this compound in long-term cell culture.
| Possible Cause | Suggested Action |
| Emergence of a resistant subpopulation | Perform single-cell cloning to isolate and characterize resistant clones. |
| Target mutation (RAK1) | Sequence the RAK1 gene in the resistant population. |
| Upregulation of bypass pathways | Conduct phospho-kinase arrays or RNA-seq to identify activated pathways. |
| Increased drug efflux | Measure intracellular this compound concentration. Test for overexpression of ABC transporters (e.g., P-gp). |
Problem 2: In vivo tumor models initially respond to this compound but then relapse.
| Possible Cause | Suggested Action |
| Pharmacokinetic issues | Analyze plasma and tumor concentrations of this compound over time to ensure adequate exposure. |
| Tumor heterogeneity | Perform single-cell sequencing on tumor biopsies before and after treatment to identify resistant clones. |
| Acquired resistance mechanisms (as above) | Biopsy the relapsed tumors and analyze for RAK1 mutations, bypass pathway activation, or EMT markers. |
| Microenvironment-mediated resistance | Investigate the role of stromal cells and secreted factors in protecting tumor cells from this compound. |
Quantitative Data Summary
Table 1: IC50 Values of this compound and Combination Therapies in Sensitive and Resistant Cell Lines
| Cell Line | This compound (nM) | This compound + Inhibitor X (1 µM) (nM) | This compound + P-gp Inhibitor (1 µM) (nM) |
| Parental Sensitive | 10 | 8 | 9 |
| Resistant Clone 1 (RAK1 T315I) | >1000 | >1000 | >1000 |
| Resistant Clone 2 (Bypass Pathway) | 500 | 15 | 480 |
| Resistant Clone 3 (P-gp Overexpression) | 800 | 750 | 25 |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure fluorescence using a plate reader.
-
Analysis: Normalize the fluorescence readings to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Phospho-RAK1 and Downstream Signaling
-
Cell Lysis: Treat sensitive and resistant cells with this compound at various concentrations for 2 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-RAK1, total RAK1, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway inhibited by this compound.
Caption: Experimental workflow for resistance investigation.
Caption: Decision tree for troubleshooting this compound efficacy issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Insecticide Resistance Mechanisms – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 3. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad Resistance Mechanism to Targeted Drugs, Chemotherapies + | Bioworld | BioWorld [bioworld.com]
- 5. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.smu.edu [scholar.smu.edu]
EF-1502 experimental variability and how to control it
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help control experimental variability and ensure reliable, reproducible results with EF-1502.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling procedure for this compound?
A1: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, the powder can be stored at 4°C. To prepare a stock solution, reconstitute the lyophilized powder in sterile DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium of choice. It is crucial to ensure the final DMSO concentration in your experimental wells is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q2: We are observing significant well-to-well and plate-to-plate variability in our cell viability assays. What are the potential causes and solutions?
A2: High variability in cell-based assays is a common issue that can stem from several factors.[1][2] Key areas to investigate include:
-
Cell Seeding and Distribution: Inconsistent cell numbers per well is a primary source of variation. Ensure thorough cell suspension mixing before and during plating. Employing automated cell counters can improve accuracy. Also, be mindful of the "edge effect," where wells on the perimeter of the plate may behave differently due to temperature and humidity gradients. It is recommended to avoid using the outer wells for experimental conditions and instead fill them with sterile media or PBS.
-
Reagent and Compound Preparation: Inaccurate pipetting of this compound or other reagents can lead to significant errors.[2] Calibrate your pipettes regularly and use appropriate pipetting techniques. Prepare master mixes of reagents and this compound dilutions to add to replicate wells, minimizing pipetting errors between individual wells.
-
Incubation Conditions: Fluctuations in temperature, CO2, and humidity within the incubator can impact cell growth and drug response. Ensure your incubator is properly calibrated and maintained. Avoid frequent opening of the incubator door during critical incubation periods.
-
Assay Protocol Execution: Variations in incubation times, reagent addition steps, and reading times can introduce variability. Standardize all steps of your protocol and ensure consistent execution across all plates and experiments.
Q3: The IC50 value of this compound appears to shift between different experimental runs. How can we improve the consistency of our dose-response curves?
A3: Fluctuations in IC50 values are often linked to biological and technical variability. To enhance consistency:
-
Cell Line Stability: Ensure you are using a consistent and low passage number of your cell line, as prolonged passaging can lead to genetic drift and altered drug sensitivity.[1][2] Regularly perform cell line authentication to confirm the identity of your cells.
-
Standardized Seeding Density: The initial cell seeding density can significantly influence the apparent IC50 value. Determine an optimal seeding density where cells are in the exponential growth phase for the duration of the experiment and use this density consistently.[3]
-
Consistent Assay Duration: The length of exposure to this compound will impact the observed IC50. Define and strictly adhere to a specific treatment duration for all comparative experiments.
-
Control Treatments: Always include appropriate controls, such as a vehicle control (e.g., 0.1% DMSO) and a positive control (a compound with a known and stable effect on your cell line), to monitor the health and responsiveness of your cells.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: High Background Signal in Fluorescence-Based Assays
| Potential Cause | Troubleshooting Step |
| Autofluorescence from Media Components | Phenol (B47542) red and certain sera can contribute to background fluorescence.[4] Consider using phenol red-free media and heat-inactivated serum. Alternatively, perform the final measurement in PBS. |
| Compound Interference | This compound itself may possess fluorescent properties. Run a control plate with this compound in cell-free media to quantify its intrinsic fluorescence and subtract this from your experimental values. |
| Incomplete Washing Steps | Residual unbound fluorescent reagents can lead to high background. Optimize and standardize your washing steps to ensure complete removal of excess reagents. |
| Microplate Selection | Using clear-bottom plates for top-reading fluorescence assays can increase background. For fluorescent assays, use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background.[2] |
Issue 2: No Observable Effect of this compound
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. Prepare fresh working solutions from a new, properly stored aliquot of the stock solution. |
| Incorrect Concentration Range | The tested concentrations of this compound may be too low to elicit a response in your specific cell line. Perform a broad-range dose-response experiment (e.g., from 1 nM to 100 µM) to identify the active concentration range.[5] |
| Cell Health and Viability | Unhealthy or compromised cells may not respond appropriately to drug treatment.[6] Regularly monitor cell health, morphology, and doubling time. Perform a baseline cell viability assay before starting your experiment. |
| Target Expression Levels | The cellular target of this compound may not be expressed at sufficient levels in your chosen cell line. Verify target expression using techniques such as Western blotting or qPCR. |
Experimental Protocols
Protocol 1: Standard Cell Viability (MTT) Assay for this compound Dose-Response
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and assess viability using a method like Trypan Blue exclusion.
-
Seed cells in a 96-well, clear, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium.
-
Carefully remove the media from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with 0.1% DMSO).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to ensure complete solubilization of formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (media only) from all other wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A troubleshooting workflow for addressing high experimental variability.
Caption: Hypothetical signaling pathway for this compound action.
Caption: A typical experimental workflow for a cell-based assay.
References
minimizing EF-1502 toxicity in animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing EF-1502-associated toxicity in animal models. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule inhibitor of the pro-inflammatory kinase XYZ, which is implicated in a range of autoimmune and inflammatory disorders. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of XYZ, thereby preventing downstream signaling cascades that lead to the production of inflammatory cytokines.
Q2: What are the most common toxicities observed with this compound in preclinical animal models?
A2: The most frequently observed dose-dependent toxicities in preclinical animal models, particularly in rodents (mice and rats), are hepatotoxicity and nephrotoxicity. Clinical signs may include weight loss, lethargy, and changes in urine output.
Q3: Are there any known species differences in this compound toxicity?
A3: Yes, rodents appear to be more susceptible to this compound-induced hepatotoxicity compared to non-rodent species like beagle dogs, which may be related to differences in metabolic pathways. Rats are generally more sensitive than mice. Nephrotoxicity has been observed across species but can be more pronounced in rats.
Q4: What is the recommended starting dose for in vivo efficacy studies?
A4: For initial efficacy studies, it is recommended to start with a dose well below the No-Observed-Adverse-Effect Level (NOAEL) and escalate as needed. Based on preclinical toxicology studies, a starting dose of 5 mg/kg/day is suggested for rodent models.
Troubleshooting Guide
Issue 1: Unexpected animal mortality or severe morbidity at presumed therapeutic doses.
-
Question: We are observing unexpected mortality in our mouse model at a dose of 25 mg/kg, which was expected to be well-tolerated. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Verify Dose Formulation: Incorrect formulation or vehicle can lead to poor solubility and precipitation, causing acute toxicity. Ensure this compound is fully dissolved in the recommended vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). Run a vehicle-only control group to rule out vehicle-related toxicity.
-
Route and Rate of Administration: Rapid intravenous injection can lead to acute cardiovascular or respiratory distress. Consider a slower infusion rate or an alternative route of administration, such as oral gavage or subcutaneous injection, if compatible with the experimental goals.
-
Animal Strain and Health Status: The genetic background, age, and underlying health of the animals can significantly impact their susceptibility to drug toxicity. Ensure that the animals are sourced from a reputable vendor and are free of underlying health issues. Some strains may be more sensitive to particular toxicities.
-
Dose-Response Assessment: If the issue persists, conduct a dose range-finding study with smaller dose escalations to more accurately determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Issue 2: Elevated liver enzymes (ALT/AST) in treated animals.
-
Question: Our 14-day study in rats shows a significant elevation in serum ALT and AST levels at 30 mg/kg. How can we mitigate this hepatotoxicity while maintaining efficacy?
-
Answer & Troubleshooting Steps:
-
Dose Reduction and/or Fractionation: The most direct approach is to lower the dose of this compound. If a certain total daily exposure is required for efficacy, consider splitting the daily dose into two or more administrations (e.g., 15 mg/kg twice daily) to reduce peak plasma concentrations, which can often drive toxicity.
-
Co-administration of a Hepatoprotective Agent: In exploratory studies, the co-administration of an antioxidant and hepatoprotective agent, such as N-acetylcysteine (NAC), may help mitigate liver injury. This would require additional validation to ensure it does not interfere with the efficacy of this compound.
-
Therapeutic Drug Monitoring (TDM): If possible, measure plasma concentrations of this compound to ensure that the exposure is within the therapeutic window and not exceeding levels associated with toxicity. This can help optimize the dosing regimen.
-
Issue 3: Signs of kidney damage (e.g., increased serum creatinine (B1669602), BUN).
-
Question: We are observing increased blood urea (B33335) nitrogen (BUN) and creatinine levels in our rabbit model after 7 days of treatment with this compound. What steps can we take?
-
Answer & Troubleshooting Steps:
-
Ensure Adequate Hydration: Dehydration can exacerbate drug-induced kidney injury. Ensure animals have free access to water. In some cases, providing supplemental hydration (e.g., subcutaneous saline) before and after dosing can be beneficial.
-
Evaluate for Crystal Nephropathy: Some compounds can precipitate in the renal tubules. A urinalysis to look for crystals and a histopathological examination of the kidneys from a satellite group of animals can help diagnose this. If crystal formation is suspected, adjusting the vehicle to improve solubility may be necessary.
-
Modify Dosing Schedule: Similar to hepatotoxicity, reducing the dose or using a more frequent dosing schedule with lower individual doses can help minimize nephrotoxicity.
-
Data Presentation
Table 1: Summary of this compound Toxicity Profile in Rodents (14-Day Study)
| Parameter | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Primary Organ of Toxicity | Key Findings at LOAEL |
| Toxicity | Mouse (C57BL/6) | 15 | 30 | Liver | Mild to moderate centrilobular necrosis, >2-fold increase in ALT/AST |
| Toxicity | Rat (Sprague-Dawley) | 10 | 25 | Liver, Kidney | Moderate centrilobular necrosis, >3-fold increase in ALT/AST; mild tubular degeneration, elevated BUN and creatinine |
NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; BUN: Blood Urea Nitrogen.
Table 2: Recommended Starting Doses for Efficacy Studies
| Animal Model | Route of Administration | Recommended Starting Dose (mg/kg/day) |
| Mouse | Oral (gavage) | 5 |
| Rat | Oral (gavage) | 5 |
| Rabbit | Intravenous | 2.5 |
Experimental Protocols
Protocol 1: Evaluation of Acute Hepatotoxicity in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old. Acclimatize for at least 7 days.
-
Groups (n=8 per group):
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Group 2: this compound (15 mg/kg)
-
Group 3: this compound (30 mg/kg)
-
Group 4: this compound (60 mg/kg)
-
-
Dosing: Administer a single dose via oral gavage.
-
Observations: Monitor animals for clinical signs of toxicity at 1, 4, 8, and 24 hours post-dose. Record body weights prior to dosing and at termination.
-
Sample Collection (at 24 hours):
-
Anesthetize mice and collect blood via cardiac puncture for serum biochemistry analysis (ALT, AST, ALP, Bilirubin).
-
Euthanize animals and perform a gross necropsy.
-
Collect the liver, weigh it, and fix a section in 10% neutral buffered formalin for histopathological analysis. Snap-freeze another section in liquid nitrogen for biomarker analysis.
-
-
Analysis: Compare serum biochemistry and histopathology findings between the treated and control groups.
Protocol 2: Assessment of Nephrotoxicity in Rats (7-Day Repeated Dose)
-
Animals: Female Sprague-Dawley rats, 8-10 weeks old. Acclimatize for at least 7 days.
-
Groups (n=8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (10 mg/kg/day)
-
Group 3: this compound (25 mg/kg/day)
-
-
Dosing: Administer the assigned dose daily for 7 consecutive days via oral gavage.
-
Urine Collection: House rats in metabolic cages on day 6 to collect urine over a 24-hour period for urinalysis (e.g., volume, pH, protein, glucose, ketones, and microscopic examination for crystals).
-
Sample Collection (on Day 8, 24 hours after the last dose):
-
Collect blood for serum biochemistry (BUN, creatinine).
-
Euthanize animals and perform a gross necropsy.
-
Collect and weigh the kidneys. Fix one kidney in formalin for histopathology and snap-freeze the other.
-
-
Analysis: Evaluate changes in urinalysis parameters, serum biochemistry, kidney weights, and renal histopathology.
Visualizations
Technical Support Center: Refining EF-1502 Delivery Methods for In Vivo Studies
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for information regarding "EF-1502" has not yielded any specific details about a compound with this identifier in publicly available scientific literature and databases. Consequently, we are unable to provide a detailed technical support center with troubleshooting guides, FAQs, and experimental protocols as requested.
The search results did not contain any information on the mechanism of action, chemical properties, or previous in vivo studies related to a compound designated "this compound." Information regarding a human leukocyte antigen allele, HLA-B*1502, was found, but this is not a therapeutic compound.
To assist you effectively, please verify the identifier of the compound of interest. It is possible that "this compound" may be an internal project code, a new and unpublished compound, or a misidentified name.
Once the correct compound name or relevant background information is provided, we will be able to generate the requested technical support content, including:
-
Frequently Asked Questions (FAQs): Addressing common queries regarding the in vivo use of the specified compound.
-
Troubleshooting Guides: Providing solutions to potential issues encountered during experimental procedures.
-
Data Presentation: Summarizing quantitative data from relevant studies in structured tables.
-
Experimental Protocols: Outlining detailed methodologies for key in vivo experiments.
-
Visualizations: Creating diagrams of signaling pathways, experimental workflows, and logical relationships using Graphviz (DOT language).
We are committed to providing accurate and helpful technical information to the research community. We look forward to assisting you further upon receiving the necessary details about your compound of interest.
optimization of EF-1502 treatment duration for efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental compound EF-1502.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By binding to the BH3 homology domain of Bcl-2, this compound displaces pro-apoptotic proteins like Bim, leading to the activation of the intrinsic apoptotic pathway in susceptible cells.
Q2: What is the optimal solvent and storage condition for this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) for in vitro use. For in vivo studies, a formulation in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended. For long-term storage, the lyophilized powder should be kept at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months.
Q3: How can I monitor the efficacy of this compound treatment in my cell culture experiments?
A3: The efficacy of this compound can be assessed by monitoring apoptosis induction. Common methods include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by Western blotting for the cleavage of caspase-3 and PARP.
Troubleshooting Guides
Issue 1: Low efficacy of this compound in vitro.
-
Possible Cause 1: Suboptimal Treatment Duration.
-
Troubleshooting: The onset of apoptosis induction by this compound can be cell-line dependent. We recommend performing a time-course experiment to determine the optimal treatment duration for your specific cell line. A typical starting point is to treat cells for 24, 48, and 72 hours.
-
-
Possible Cause 2: Cell Line Resistance.
-
Troubleshooting: Certain cell lines may exhibit intrinsic or acquired resistance to Bcl-2 inhibition. This can be due to high expression levels of other anti-apoptotic proteins like Mcl-1 or Bcl-xL. We recommend performing co-immunoprecipitation assays to confirm the displacement of pro-apoptotic proteins from Bcl-2 upon this compound treatment. Additionally, consider combination therapies with inhibitors of other anti-apoptotic proteins.
-
-
Possible Cause 3: Incorrect Drug Concentration.
-
Troubleshooting: Ensure that the final concentration of this compound in your culture medium is accurate. We recommend performing a dose-response curve to determine the IC50 for your cell line.
-
Issue 2: High variability in experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Troubleshooting: Ensure uniform cell seeding density across all wells and plates. Cell confluence can significantly impact the cellular response to treatment.
-
-
Possible Cause 2: Instability of this compound in Culture Media.
-
Troubleshooting: While generally stable, prolonged incubation at 37°C can lead to some degradation of the compound. For experiments lasting longer than 72 hours, consider a partial media change with fresh this compound.
-
Optimization of this compound Treatment Duration for Efficacy
The optimal duration of this compound treatment is critical for achieving maximal therapeutic efficacy while minimizing potential off-target effects. Below are summarized data and protocols to guide researchers in determining the ideal treatment window for their experimental models.
In Vitro Efficacy Data
The following table summarizes the percentage of apoptotic cells (Annexin V positive) in two different cancer cell lines (Cell Line A and Cell Line B) after treatment with 100 nM this compound at various time points.
| Treatment Duration (Hours) | Cell Line A (% Apoptosis) | Cell Line B (% Apoptosis) |
| 12 | 15.2 ± 2.1 | 8.5 ± 1.5 |
| 24 | 45.8 ± 4.5 | 25.3 ± 3.2 |
| 48 | 78.3 ± 6.2 | 55.1 ± 5.8 |
| 72 | 85.1 ± 5.9 | 62.7 ± 6.1 |
In Vivo Efficacy Data
This table shows the tumor growth inhibition (TGI) in a mouse xenograft model (implanted with Cell Line A) following daily oral administration of this compound (25 mg/kg).
| Treatment Duration (Days) | Tumor Growth Inhibition (%) |
| 7 | 35.6 ± 5.2 |
| 14 | 68.2 ± 8.1 |
| 21 | 85.4 ± 7.5 |
| 28 | 88.1 ± 6.9 |
Experimental Protocols
Protocol 1: In Vitro Time-Course Experiment for Apoptosis Assessment
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours).
-
Cell Harvest: At each time point, harvest both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Protocol 2: Western Blot Analysis of Apoptosis Markers
-
Cell Lysis: Following treatment for the desired duration, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Recommended experimental workflow for efficacy testing.
Caption: Troubleshooting logic for low in vitro efficacy.
Technical Support Center: Troubleshooting Unexpected Phenotypes with EF-1502
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with the hypothetical compound EF-1502. The information provided is based on general principles of drug discovery and troubleshooting unexpected experimental outcomes, as no specific public data for a compound designated "this compound" is available. The methodologies and troubleshooting steps outlined below are intended to serve as a general framework for investigation.
Frequently Asked Questions (FAQs)
Q1: We are observing a phenotype that is inconsistent with the presumed mechanism of action of this compound. What are the potential causes?
A1: Discrepancies between observed and expected phenotypes can arise from several factors. It is crucial to systematically investigate the following possibilities:
-
Off-Target Effects: The compound may be interacting with unintended molecular targets, leading to unforeseen biological responses. Off-target effects are a common reason for unexpected phenotypes and toxicity in drug development.[1][2][3]
-
On-Target Effects in a Novel Pathway: this compound might be modulating its intended target, but this target could be part of a previously uncharacterized signaling pathway, leading to the observed phenotype.
-
Compound Purity and Stability: Impurities in the compound batch or degradation of the compound over time can lead to a variety of unexpected results.
-
Experimental System Variability: The phenotype could be specific to the cell line, animal model, or experimental conditions being used. Genetic background, such as the presence of specific alleles (e.g., HLA-B*1502, which is associated with adverse drug reactions to other compounds), can influence response.[4]
-
Metabolism of this compound: The compound may be metabolized into active or toxic byproducts that are responsible for the unexpected phenotype.
Troubleshooting Guides
Guide 1: Investigating Potential Off-Target Effects
If you suspect off-target effects are responsible for the unexpected phenotype, a systematic approach is necessary to identify the unintended targets.
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying off-target effects of this compound.
Key Experimental Protocols:
-
Affinity-Based Proteomics:
-
Immobilize this compound: Chemically link this compound to a solid support (e.g., beads).
-
Cell Lysate Incubation: Incubate the immobilized compound with cell or tissue lysates.
-
Washing: Wash away non-specifically bound proteins.
-
Elution: Elute the proteins that specifically bind to this compound.
-
Mass Spectrometry: Identify the eluted proteins using mass spectrometry.
-
-
CRISPR/Cas9 Screens:
-
Library Transduction: Introduce a genome-wide CRISPR library into a cell line of interest.
-
This compound Treatment: Treat the cell population with a selective pressure of this compound (e.g., a dose that induces the unexpected phenotype).
-
Genomic DNA Extraction: Extract genomic DNA from both treated and untreated cell populations.
-
Guide RNA Sequencing: Sequence the guide RNA (gRNA) regions to determine their relative abundance.
-
Hit Identification: Identify gRNAs that are enriched or depleted in the treated population, as these will point to genes that, when knocked out, confer resistance or sensitivity to the compound's off-target effects.[1][2]
-
Data Presentation: Potential Off-Target Candidates
| Candidate Target | Identification Method | Confidence Score | Pathway Association |
| Kinase X | Affinity Proteomics | High | Cell Proliferation |
| GPCR Y | CRISPR Screen | Medium | Inflammatory Response |
| Enzyme Z | Computational Modeling | Low | Metabolic Regulation |
Guide 2: Deconvoluting On-Target vs. Off-Target Phenotypes
It is critical to determine if the unexpected phenotype is a result of the compound's interaction with its intended target or an off-target.
Logical Flow for On-Target vs. Off-Target Deconvolution
Caption: Decision tree for distinguishing on-target from off-target effects.
Experimental Protocols:
-
Target Knockout/Knockdown:
-
Design and Validate Reagents: Design and validate CRISPR gRNAs or siRNAs to specifically target the intended molecular target of this compound.
-
Transfect/Transduce Cells: Introduce the knockout or knockdown reagents into the experimental cell line.
-
Verify Target Depletion: Confirm the reduction or elimination of the target protein expression via Western blot or qPCR.
-
Treat with this compound: Treat both the modified cells and wild-type control cells with this compound.
-
Phenotypic Analysis: Compare the phenotypic response between the two groups. If the unexpected phenotype is absent in the target-depleted cells, it is likely an on-target effect. If the phenotype persists, it is likely an off-target effect.[1][2]
-
Data Presentation: Phenotypic Response in Target Knockout Cells
| Cell Line | This compound Treatment | Unexpected Phenotype (Metric) | Interpretation |
| Wild-Type | - | Baseline | - |
| Wild-Type | + | Increased | - |
| Target Knockout | - | Baseline | - |
| Target Knockout | + | Increased | Off-Target Effect |
| Target Knockout | + | Baseline | On-Target Effect |
Signaling Pathway Considerations
If the unexpected phenotype is determined to be an on-target effect, it may be due to the target's involvement in a previously unknown signaling pathway.
Hypothetical Signaling Pathway for this compound's On-Target Effect
Caption: Hypothetical pathway of an on-target induced unexpected phenotype.
Further investigation into the protein-protein interactions and downstream signaling events of the intended target will be necessary to elucidate the mechanism behind the novel on-target phenotype. Techniques such as co-immunoprecipitation followed by mass spectrometry can be employed to identify novel binding partners.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genophenotypic Factors and Pharmacogenomics in Adverse Drug Reactions [mdpi.com]
Validation & Comparative
comparing EF-1502 efficacy to established kinase inhibitors
Following a comprehensive search for the kinase inhibitor EF-1502, no publicly available data regarding its efficacy, clinical trials, or mechanism of action could be identified. The search did not yield any relevant scientific literature, clinical trial registrations, or other documentation that would allow for a comparison with established kinase inhibitors.
The lack of information prevents the creation of a comparison guide as requested. Key components of the requested guide, such as quantitative data for efficacy, detailed experimental protocols, and signaling pathway diagrams, are entirely dependent on the availability of foundational research and clinical data for this compound. Without this information, a meaningful and objective comparison with other therapeutics is not possible.
It is possible that this compound is an internal compound designation not yet disclosed in public forums, a discontinued (B1498344) project, or a hypothetical substance. Should information on this compound become available in the future, a comparative analysis could be undertaken.
Validation of EF-1502 On-Target Effects In Vivo: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo validation of EF-1502's on-target effects, with a comparative look at alternative methodologies.
This guide provides an objective comparison of methodologies for validating the on-target effects of therapeutic interventions in vivo, with a focus on the hypothetical molecule this compound. Given the absence of specific public information on "this compound," this guide will utilize the widely studied CRISPR-Cas9 system as a representative example to illustrate the principles and experimental workflows involved in assessing on-target and off-target effects.
Quantitative Data Summary
The following table summarizes key quantitative data points relevant to the in vivo validation of on-target effects, using CRISPR-Cas9 as an illustrative technology. This data is compiled from various studies and represents typical findings in the field.
| Parameter | Method | Zebrafish (Larvae) | Zebrafish (Adult Germ Cells) | Human Cell Lines | Notes |
| On-Target Editing Efficiency | Long-read sequencing | Up to 93.6% | Mosaic | Variable | High efficiency is often observed in initial models. |
| Structural Variants (SVs) at On-Target Site | Long-read sequencing | ~6% of editing outcomes | Present | Detected | SVs (insertions/deletions ≥50 bp) are a potential outcome of nuclease activity.[1] |
| Off-Target Mutations in Offspring | Long-read sequencing | 26% | N/A | N/A | Highlights the importance of germline analysis in heritable genome editing.[1] |
| Reduction in Off-Target Sites with High-Fidelity Cas9 Variants | GUIDE-seq | N/A | N/A | 94.1% - 98.7% | Engineered Cas9 variants can significantly improve specificity.[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of on-target effects. Below are protocols for key experiments.
1. In Vivo Genome Editing in Zebrafish Embryos
-
Objective: To assess the on-target and off-target effects of a genome editing tool in a whole-animal model.
-
Protocol:
-
Design and synthesize guide RNAs (gRNAs) targeting the gene of interest.
-
Prepare a solution containing the Cas9 protein and the designed gRNAs.
-
Microinject the Cas9/gRNA ribonucleoprotein (RNP) complex into single-cell stage zebrafish embryos.
-
Raise the injected embryos to the desired developmental stage (e.g., larvae, juvenile, adult).
-
Extract genomic DNA from individual embryos or tissues.
-
Amplify the on-target and potential off-target loci using PCR.
-
Sequence the PCR products using long-read sequencing technologies to identify indels and larger structural variants.[1]
-
2. GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing)
-
Objective: To identify the genome-wide on- and off-target cleavage sites of engineered nucleases in living cells.
-
Protocol:
-
Synthesize and incorporate double-stranded oligodeoxynucleotides (dsODNs) into the cellular DNA repair process.
-
Transfect human cell lines with the nuclease (e.g., Cas9/gRNA) and the dsODN tags.
-
The dsODNs will be integrated into the DNA at the sites of double-strand breaks (DSBs).
-
Isolate genomic DNA and perform two rounds of PCR to amplify the tagged sites.
-
Sequence the amplified library to identify the genomic locations of nuclease-induced DSBs.
-
Visualizing a General In Vivo Validation Workflow
The following diagram illustrates a typical workflow for validating the on-target effects of a therapeutic agent like this compound, assuming it operates through a genome-editing-like mechanism.
Signaling Pathway Perturbation by a Therapeutic Agent
This diagram illustrates a hypothetical signaling pathway and how a therapeutic agent like this compound might exert its on-target effect by inhibiting a key kinase.
Comparison with Alternatives
Validating on-target effects is a critical step in drug development. While the specifics of this compound are not publicly available, we can compare general approaches.
| Approach | Advantages | Disadvantages |
| Small Molecule Inhibitors | - Cell permeability- Tunable dosage | - Potential for off-target effects- Development of resistance |
| Monoclonal Antibodies | - High specificity | - Poor cell permeability- Cost of production |
| Gene Editing (e.g., CRISPR-Cas9) | - Permanent modification- High on-target efficiency | - Potential for off-target mutations[3][4]- Delivery challenges in vivo[2] |
| RNA Interference (RNAi) | - Transient effect- Ease of design | - Off-target effects- In vivo stability and delivery |
References
- 1. researchgate.net [researchgate.net]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential of GABAergic Modulation in Lung Cancer: A Comparative Analysis of EF-1502 and a GABAA Receptor Antagonist
For Immediate Release
In the evolving landscape of oncology research, novel therapeutic avenues are continuously being explored for lung cancer, a leading cause of cancer-related mortality worldwide. Emerging evidence points towards the gamma-aminobutyric acid (GABA) signaling pathway, traditionally known for its role in the central nervous system, as a potential, albeit complex, regulator of lung tumor biology. This guide provides a comparative overview of two distinct modulators of this pathway: EF-1502, a GABA transporter inhibitor, and a representative GABAA receptor antagonist, based on available preclinical data in lung cancer models.
While this compound is primarily investigated for neurological conditions, its mechanism of action—inhibiting the reuptake of GABA—and the nascent understanding of GABA's role in cancer, merit a theoretical comparison against a more directly studied anti-tumor approach within the same signaling axis. It is crucial to note that this compound is not an established lung cancer therapeutic, and this comparison is based on the extrapolation of its known mechanism to the context of lung cancer biology as suggested by recent studies.
At a Glance: Comparative Efficacy in Lung Cancer Models
The following table summarizes the key preclinical findings for a GABAA receptor antagonist in lung cancer models. Currently, there is a lack of published data on the direct effects of this compound in lung cancer models. The data for this compound is presented as "Not Available" (N/A) to reflect the current state of research.
| Parameter | GABAA Receptor Antagonist | This compound (GAT1/BGT1 Inhibitor) |
| Mechanism of Action | Blocks the activity of GABAA receptors, preventing GABA from exerting its effects on cancer cells. | Inhibits the GAT1 and BGT1 transporters, increasing extracellular GABA levels. |
| In Vitro Efficacy | ||
| Cell Viability | Dose-dependent reduction in viability of lung adenocarcinoma cells. | N/A |
| Apoptosis | Induction of apoptosis in lung cancer cell lines. | N/A |
| Migration/Invasion | Inhibition of migration and invasion of lung cancer cells. | N/A |
| In Vivo Efficacy | ||
| Tumor Growth Inhibition | Significant reduction in tumor volume in mouse xenograft models of lung cancer.[1] | N/A |
| Survival | Improved survival in animal models.[1] | N/A |
| Target Population | Lung adenocarcinomas with high GAD1 expression.[1] | Theoretical: Lung cancers with demonstrated dependence on GABAergic signaling. |
Unveiling the Underlying Mechanisms: Signaling Pathways
The GABAergic system's role in cancer is multifaceted, with evidence suggesting both tumor-suppressive and tumor-promoting functions. The differential effects likely depend on the specific components of the GABA signaling pathway that are active in the tumor microenvironment.
GABAA Receptor Antagonism in Lung Cancer
Recent studies have shown that in certain lung cancers, particularly lung adenocarcinoma, tumor-derived GABA can promote tumor progression.[1] This is achieved by influencing the polarization of tumor-associated macrophages (TAMs) towards an M2 phenotype, which is associated with tumor growth and angiogenesis, and by promoting neovascularization.[1] A GABAA receptor inhibitor has been shown to counteract these effects, leading to a reduction in tumor size and weight in mouse models.[1]
The Theoretical Role of this compound in Lung Cancer
This compound inhibits the GABA transporters GAT1 and BGT1, which are responsible for clearing GABA from the extracellular space. By blocking these transporters, this compound would be expected to increase the concentration of GABA in the tumor microenvironment. The consequence of this action in lung cancer is currently unknown and could be context-dependent. If the predominant effect of GABA in a particular lung cancer subtype is tumor-suppressive, then increasing its concentration with this compound could theoretically inhibit tumor growth. Conversely, if GABA is driving tumor progression, as suggested in some adenocarcinomas, this compound could potentially exacerbate the disease.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols that could be employed to evaluate the efficacy of compounds like this compound and GABAA receptor antagonists in lung cancer models.
In Vitro Cell Viability Assay
-
Cell Culture: Human lung cancer cell lines (e.g., A549, H1299) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of the test compound (e.g., this compound or a GABAA receptor antagonist) for 24, 48, and 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or a fluorescence-based assay like the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human lung cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumors are excised for further analysis. Animal survival is also monitored.
Future Directions and Conclusion
The exploration of the GABAergic pathway in lung cancer is in its infancy. While GABAA receptor antagonists have shown initial promise in preclinical models by counteracting the tumor-promoting effects of GABA, the role of GABA transporter inhibitors like this compound remains to be elucidated.
Future research should focus on:
-
Directly evaluating the efficacy of this compound and other GABA transporter inhibitors in a panel of lung cancer cell lines and in vivo models. This will be critical to determine if increasing extracellular GABA has a therapeutic benefit in any lung cancer subtype.
-
Characterizing the expression and activity of GABA transporters (GAT1, BGT1) in different lung cancer histologies. This could identify patient populations that may be more likely to respond to this therapeutic strategy.
-
Investigating the complex interplay between GABAergic signaling and the tumor microenvironment. Understanding how modulating GABA levels affects immune cells, fibroblasts, and endothelial cells will be crucial for developing effective therapies.
References
A Comparative Analysis of First-Generation MEK and RAF Inhibitors in the Context of Neurofibromatosis Type 1 and the Investigational Drug EF-1502
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of first-generation MEK and RAF inhibitors, key components of the RAS/MAPK signaling pathway, which is frequently dysregulated in various cancers and genetic disorders such as Neurofibromatosis Type 1 (NF1). This analysis is presented in the context of the investigational drug EF-1502 (also known as HLX-1502), which is currently in Phase 2 clinical trials for NF1. While specific preclinical data for this compound is not yet publicly available, its development as a potential alternative to existing MEK inhibitors provides a relevant framework for this comparison.[1][2][3][4][5]
Introduction to this compound and the RAS/MAPK Pathway
This compound is an oral investigational therapy being evaluated for its safety and efficacy in patients with NF1 who have plexiform neurofibromas.[3][4] NF1 is a genetic disorder caused by mutations in the NF1 gene, leading to the overactivation of the RAS/MAPK signaling cascade, which in turn drives tumor growth.[1] The development of this compound as a potential treatment for NF1 suggests that it likely targets a key kinase within this pathway. Given that the approved therapy for this indication, selumetinib, is a MEK inhibitor, it is reasonable to hypothesize that this compound may also function as a MEK inhibitor or target a related component of the RAS/MAPK pathway. One source notes that HLX-1502 has a "first-in-class mechanism", which could imply a novel mode of MEK inhibition or a different target within the pathway.[1]
This guide will focus on a comparative analysis of well-characterized first-generation MEK inhibitors (Selumetinib and Trametinib) and first-generation RAF inhibitors (Sorafenib and Vemurafenib), providing a benchmark for evaluating novel therapies like this compound.
Data Presentation: Quantitative Comparison of First-Generation Inhibitors
The following tables summarize the available quantitative data for selected first-generation MEK and RAF inhibitors. This data is crucial for comparing their potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| MEK Inhibitors | |||
| Selumetinib (AZD6244) | MEK1 | 14 | [6][7] |
| MEK2 | - | ||
| Trametinib (GSK1120212) | MEK1 | 0.92 | [8][9] |
| MEK2 | 1.8 | [8][9] | |
| RAF Inhibitors | |||
| Sorafenib (BAY 43-9006) | Raf-1 | 6 | [10][11] |
| B-Raf | 22 | [10][11] | |
| B-Raf (V600E) | 38 | [10] | |
| VEGFR-2 | 90 | [12] | |
| PDGFR-β | 57 | [12] | |
| Vemurafenib (PLX4032) | B-Raf (V600E) | 31 | [13][14] |
| B-Raf (wild-type) | 100 | [13] | |
| C-Raf | 48 | [13] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
Table 2: Cellular Activity - Inhibition of Cell Proliferation (IC50)
| Inhibitor | Cell Line | Relevant Mutation(s) | IC50 (nM) | Reference(s) |
| MEK Inhibitors | ||||
| Selumetinib (AZD6244) | Various cancer cell lines with B-Raf or Ras mutations | B-Raf, K-Ras, N-Ras | < 1000 | [15] |
| Trametinib (GSK1120212) | HT-29 (colorectal cancer) | B-Raf (V600E) | 0.48 | [8] |
| COLO205 (colorectal cancer) | B-Raf (V600E) | 0.52 | [8] | |
| RAF Inhibitors | ||||
| Sorafenib (BAY 43-9006) | HepG2 (liver cancer) | - | 7420 | [16] |
| Huh7 (liver cancer) | - | 5970 | [16] | |
| Hep3B (liver cancer) | - | 3310 | [16] | |
| Vemurafenib (PLX4032) | A375 (melanoma) | B-Raf (V600E) | 190 | [17] |
| Malme-3M (melanoma) | B-Raf (V600E) | 20 - 1000 | [13] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: The RAS/MAPK signaling pathway and points of inhibition.
References
- 1. healx.ai [healx.ai]
- 2. Healx doses first subject in Phase II NF1 therapy trial [clinicaltrialsarena.com]
- 3. HLX-1502 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. healx.ai [healx.ai]
- 5. Healx receives FDA clearance for Phase II neurofibroma trial [clinicaltrialsarena.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 12. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Confirming the Mechanism of Action of Mcl-1 Inhibitors with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent and selective Mcl-1 inhibitor, S63845, with genetic knockdown approaches to validate its mechanism of action. The information presented herein is based on experimental data to assist researchers in evaluating and contextualizing the activity of selective Mcl-1 inhibitors. While the initial query referenced "EF-1502," our extensive literature search suggests this may be a typographical error, as the core scientific interest aligns with the well-documented field of Mcl-1 inhibition.
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma-2 (Bcl-2) family. Its overexpression is a key factor in the survival of various cancer cells and contributes to resistance against numerous cancer therapies.[1][2] This makes Mcl-1 a highly attractive target for therapeutic intervention.
Mechanism of Action: Pharmacological vs. Genetic Inhibition
The primary mechanism of Mcl-1 inhibitors is to mimic the action of pro-apoptotic BH3-only proteins. These inhibitors bind with high affinity to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic effector proteins like BAX and BAK.[3][4] This releases BAX and BAK, allowing them to oligomerize at the mitochondrial outer membrane, leading to its permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.[5][6]
Genetic knockdown of Mcl-1 using small interfering RNA (siRNA) or short hairpin RNA (shRNA) achieves the same endpoint through a different initial step. By targeting Mcl-1 mRNA for degradation, these techniques prevent the synthesis of the Mcl-1 protein. The resulting depletion of Mcl-1 protein frees up BAX and BAK, thereby initiating the same apoptotic cascade. This convergence on a common pathway allows genetic knockdown to serve as a powerful tool for validating the on-target effects of pharmacological inhibitors.
dot
Caption: Comparison of Mcl-1 inhibition pathways.
Comparative Performance: S63845 vs. Alternatives
S63845 is a highly potent and selective Mcl-1 inhibitor.[6] It demonstrates superior affinity and cellular potency compared to earlier generation inhibitors like A-1210477.[3] Several other potent Mcl-1 inhibitors, including AZD5991 and AMG-176, have since been developed and are undergoing clinical evaluation.[2]
| Inhibitor | Target(s) | Ki (nM) | Representative IC50 (nM) | Cell Line | Reference(s) |
| S63845 | Mcl-1 | < 1.2 | 4 - 233 | AML Cell Lines | [7] |
| 141.2 | MDA-MB-468 (TNBC) | [6] | |||
| A-1210477 | Mcl-1 | ~26.2 | >1000 | H929 (Multiple Myeloma) | [3] |
| AZD5991 | Mcl-1 | 0.2 | 0.72 | MOLP-8 (Multiple Myeloma) | [2][8] |
| AMG-176 | Mcl-1 | 0.06 | Not specified | Hematological Malignancies | [7] |
Table 1: Biochemical and cellular potency of selected Mcl-1 inhibitors. Ki and IC50 values are indicative and can vary based on the assay and cell line used.
Genetic Knockdown for Target Validation
The specific induction of apoptosis following treatment with an Mcl-1 inhibitor should be phenocopied by the specific knockdown of the Mcl-1 gene. Studies have consistently shown that siRNA-mediated silencing of Mcl-1 leads to a significant increase in apoptosis and a reduction in cell viability in cancer cell lines that are dependent on Mcl-1 for survival. This provides strong evidence that the anti-cancer effects of inhibitors like S63845 are indeed on-target.
| Treatment | Cell Line | Effect | Apoptosis Induction (Example) | Reference(s) |
| S63845 (30 nM) | MDA-MB-468 | Increased Apoptosis | 21.8% Annexin V positive cells | [6] |
| Mcl-1 siRNA | MDA-MB-436 | Decreased Cell Viability | Significant increase in apoptotic cells | [9] |
Table 2: Comparison of effects of pharmacological inhibition and genetic knockdown of Mcl-1.
dot
Caption: Workflow for comparing S63845 and Mcl-1 siRNA.
Detailed Experimental Protocols
Mcl-1 siRNA Transfection Protocol (using Lipofectamine™ RNAiMAX)
This protocol is a general guideline for transfecting adherent cancer cells in a 48-well plate format and should be optimized for specific cell lines.
Materials:
-
Mcl-1 specific siRNA and non-targeting control (NTC) siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium (antibiotic-free)
-
48-well cell culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection (18-24 hours), seed 2 x 10^4 to 4 x 10^4 cells per well in 270 µL of complete culture medium. This should result in 30-50% confluency at the time of transfection.[10]
-
siRNA Preparation (Tube A): For each well to be transfected, dilute 7.5 pmol of siRNA in 15 µL of Opti-MEM™ medium in a microcentrifuge tube. Mix gently.[10]
-
Lipofectamine™ RNAiMAX Preparation (Tube B): For each well, dilute 0.9 µL of Lipofectamine™ RNAiMAX in 15 µL of Opti-MEM™ medium in a separate microcentrifuge tube. Mix gently.[10]
-
Complex Formation: Add the diluted siRNA (from Tube A) to the diluted Lipofectamine™ RNAiMAX (Tube B). Mix gently and incubate for 5-10 minutes at room temperature to allow the formation of siRNA-lipid complexes.[10]
-
Transfection: Add 30 µL of the siRNA-lipid complex dropwise to each well containing cells and medium. This brings the final volume to 300 µL and the final siRNA concentration to 25 nM.[10]
-
Incubation: Gently rock the plate to ensure even distribution of the complexes. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to downstream analysis.
Cell Viability (MTT) Assay Protocol
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other suitable solubilization solution
-
96-well plate reader
Procedure:
-
Cell Treatment: After the desired incubation period following siRNA transfection or inhibitor treatment, proceed with the assay.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (for a final volume of 100 µL, this gives a final concentration of 0.5 mg/mL).[1]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
Formazan Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[5]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank well (medium only) from all readings. Cell viability is typically expressed as a percentage relative to the untreated or non-targeting control cells.
Apoptosis Assay (Annexin V Staining) Protocol
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes and resuspending the pellet in PBS.
-
Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. biocat.com [biocat.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Myeloid Cell Leukemia 1 Small Molecule Inhibitor S63845 Synergizes with Cisplatin in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stealth/siRNA 轉染方案 Lipofectamine 2000 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. genscript.com [genscript.com]
cross-validation of EF-1502 activity in different laboratories
A comprehensive search for the activity and cross-validation of a compound designated EF-1502 has yielded no specific scientific information. The identifier "this compound" does not correspond to any publicly available data on a drug, chemical compound, or biological agent in the searched scientific literature and databases.
Efforts to gather information on this compound's mechanism of action, experimental protocols for its activity assessment, and comparative studies with alternative compounds were unsuccessful. The search results did not provide any data that would allow for the creation of a comparison guide as requested. The origin and scientific context of "this compound" remain unclear based on the conducted search.
For a comparative analysis to be performed, fundamental information about the compound is required, including but not limited to:
-
The nature of the compound (e.g., small molecule, peptide, etc.).
-
Its intended biological target or pathway.
-
Published studies detailing its synthesis, characterization, and biological activity.
Without this foundational information, it is not possible to proceed with the requested guide, including data tables and visualizations of experimental workflows or signaling pathways.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to ensure the correct and publicly recognized identifier is used. If this compound is an internal or newly developed compound, the necessary data would need to be provided to enable the creation of the requested comparative guide.
A Head-to-Head Comparison of Novel GABA Reuptake Inhibitors: EF-1502 vs. Tiagabine
For researchers and professionals in drug development, this guide provides an objective, data-driven comparison of two notable GABA reuptake inhibitors: the investigational compound EF-1502 and the established antiepileptic drug Tiagabine. This analysis is based on preclinical data to delineate their respective pharmacological profiles.
This compound is a potent and selective inhibitor of both GABA transporter 1 (GAT1) and the betaine-GABA transporter 1 (BGT-1).[1][2][3][4] In contrast, Tiagabine is recognized for its high affinity and selectivity as a GAT-1 inhibitor.[5] This fundamental difference in their mechanism of action—dual inhibition versus selective inhibition—underpins their distinct pharmacological effects. Both compounds have demonstrated anticonvulsant properties in preclinical studies.[1][2]
Quantitative Performance Analysis
The following tables summarize the key quantitative data comparing the potency and efficacy of this compound and Tiagabine from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 |
| This compound | mGAT-1 | 4 µM |
| mGAT-2 (BGT-1) | 22 µM | |
| Tiagabine | hGAT-1 | 0.07 µM[6] |
| hGAT-1 | 67 nM (in vivo)[5] | |
| rGAT-1 | 0.64 ± 0.07 µM |
Table 2: In Vivo Anticonvulsant Efficacy in Frings Audiogenic Seizure-Susceptible Mice
| Compound | Parameter | Value |
| This compound | Anticonvulsant ED50 | Not explicitly found in search results |
| Tiagabine | Anticonvulsant ED50 | Not explicitly found in search results |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.
Table 3: Effect on Motor Coordination in CF1 Mice (Rotarod Test)
| Compound Combination | Effect on Motor Impairment |
| Gaboxadol + this compound | Reduced Rotarod impairment associated with gaboxadol[2] |
| Gaboxadol + Tiagabine | Did not modify Rotarod impairment associated with gaboxadol[2] |
Signaling Pathway and Mechanism of Action
Both this compound and Tiagabine exert their effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. By inhibiting GABA transporters, these compounds increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.
GABA transporters (GATs) are critical for terminating GABAergic signaling by removing GABA from the synaptic cleft.[7] GAT1 is predominantly located on presynaptic neurons and astrocytes surrounding the synapse. BGT-1, on the other hand, is primarily found in extrasynaptic locations. The dual inhibition of GAT1 and BGT-1 by this compound suggests a broader impact on GABAergic tone compared to the selective GAT1 inhibition by Tiagabine.
Experimental Protocols
The following are summaries of the key experimental protocols used in the comparative studies of this compound and Tiagabine.
1. [3H]GABA Uptake Inhibition Assay
-
Objective: To determine the in vitro potency of compounds in inhibiting GABA transporters.
-
Methodology:
-
HEK (Human Embryonic Kidney) cells stably expressing the target GABA transporter (e.g., rGAT1) are cultured.
-
Cells are incubated with varying concentrations of the test compound (this compound or Tiagabine).
-
Radiolabeled [3H]GABA is added to the cell culture.
-
After a defined incubation period, the uptake of [3H]GABA into the cells is measured using scintillation counting.
-
The concentration of the test compound that inhibits 50% of the [3H]GABA uptake (IC50) is calculated from the dose-response curve.
-
2. Frings Audiogenic Seizure Susceptibility Test
-
Objective: To evaluate the in vivo anticonvulsant activity of the compounds.
-
Methodology:
-
Frings audiogenic seizure-susceptible mice, a genetic model of reflex epilepsy, are used.
-
Animals are administered various doses of the test compound (this compound or Tiagabine) via intraperitoneal injection.
-
At the time of peak effect, mice are exposed to a high-intensity acoustic stimulus (e.g., a bell or siren).
-
The presence or absence of tonic-clonic seizures is recorded.
-
The ED50, the dose that protects 50% of the animals from seizures, is determined.
-
3. Rotarod Test for Motor Impairment
-
Objective: To assess the potential motor side effects of the compounds.
-
Methodology:
-
CF1 mice are trained to walk on a rotating rod (rotarod).
-
Animals are treated with the test compound, often in combination with another agent like the GABAA receptor agonist gaboxadol.
-
At specified time points after drug administration, the mice are placed on the rotarod, and the latency to fall is recorded.
-
A decrease in the time spent on the rod compared to control animals indicates motor impairment.
-
Conclusion
This compound and Tiagabine are both effective inhibitors of GABA reuptake with demonstrated anticonvulsant properties. The primary distinction lies in their selectivity: Tiagabine is a selective GAT1 inhibitor, while this compound exhibits a dual inhibitory action on both GAT1 and BGT-1. This broader mechanism of this compound may offer a different therapeutic profile, potentially impacting both synaptic and extrasynaptic GABAergic neurotransmission more comprehensively.
The preclinical data suggest that the co-inhibition of BGT-1 may modulate the effects of other GABAergic agents, as evidenced by the differential impact of this compound and Tiagabine on gaboxadol-induced motor impairment. Further research is warranted to fully elucidate the therapeutic potential and safety profile of dual GAT1/BGT-1 inhibitors like this compound in comparison to selective GAT1 inhibitors. This comparative guide provides a foundational understanding for researchers exploring novel therapeutic strategies for epilepsy and other neurological disorders characterized by GABAergic dysfunction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel selective gamma-aminobutyric acid transport inhibitor demonstrates a functional role for GABA transporter subtype GAT2/BGT-1 in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the betaine/GABA transporter (BGT-1/GAT2) for the control of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tiagabine hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]
- 6. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Patient Stratification: Validating the EF-1502 Biomarker
Introduction
Effective patient stratification is crucial for advancing precision medicine, allowing for the selection of individuals most likely to respond to a specific therapy.[1][2] This guide provides a comprehensive comparison of the novel EF-1502 biomarker, assayed via a proprietary method, against a standard biomarker for patient selection in a clinical trial setting. Biomarkers can be categorized as prognostic, indicating disease outcome, or predictive, forecasting response to treatment.[1] This guide will focus on the predictive capabilities of this compound. The validation of such biomarkers requires rigorous scientific assessment to ensure consistent and reliable results.[2]
Performance Characteristics: this compound vs. Standard Assay
The clinical utility of a predictive biomarker is determined by its ability to accurately classify patients who will benefit from a particular treatment. The following table summarizes the performance of the this compound assay in comparison to a standard assay in a simulated clinical trial cohort.
Table 1: Comparative Performance Metrics
| Metric | This compound Assay | Standard Assay | Description |
| Sensitivity | 94% | 78% | The ability of the test to correctly identify patients who respond to the therapy (True Positives). |
| Specificity | 91% | 82% | The ability of the test to correctly identify patients who do not respond to the therapy (True Negatives). |
| Positive Predictive Value (PPV) | 90% | 81% | The probability that a patient with a positive test result will respond to the therapy. |
| Negative Predictive Value (NPV) | 95% | 79% | The probability that a patient with a negative test result will not respond to the therapy. |
| Accuracy | 92% | 80% | The overall probability that the test will correctly classify a patient. |
Data presented are from a simulated cohort analysis designed to reflect typical clinical trial outcomes.
Signaling Pathway and Mechanism of Action
The this compound biomarker is a protein component of a critical intracellular signaling pathway that becomes dysregulated in certain disease states. The diagram below illustrates the hypothetical pathway, where the overexpression of this compound leads to downstream signaling that promotes cell proliferation. A targeted therapeutic agent, "Inhibitor-X," is designed to block this activity in patients who are this compound positive.
Experimental Protocols
Accurate biomarker analysis is dependent on validated and standardized experimental procedures.[2] Below are the detailed methodologies for the this compound assay and the standard assay used for comparison.
This compound Proximity Ligation Assay (PLA) Protocol
This protocol describes a proprietary method for detecting this compound protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) tissue samples.
Materials:
-
FFPE tissue slides (5 µm thickness)
-
Deparaffinization and rehydration buffers
-
Antigen retrieval solution (Citrate buffer, pH 6.0)
-
Primary antibodies against this compound (mouse and rabbit)
-
PLA probes (anti-mouse MINUS and anti-rabbit PLUS)
-
Ligation and amplification reagents
-
Fluorescence detection reagents
-
Microscopy equipment
Procedure:
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating slides in antigen retrieval solution at 95°C for 20 minutes.
-
Blocking: Slides are blocked with a protein-rich blocking solution for 60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: A cocktail of mouse and rabbit primary antibodies targeting different epitopes of this compound is applied and incubated overnight at 4°C.
-
PLA Probe Incubation: PLA probes, which are secondary antibodies conjugated to oligonucleotides, are added and incubated for 1 hour at 37°C.
-
Ligation: A ligase is added to join the two oligonucleotides when they are in close proximity (<40 nm), forming a circular DNA template.
-
Amplification: Rolling-circle amplification is initiated to generate a concatemer of the circular DNA template.
-
Detection: Fluorescently labeled oligonucleotides are hybridized to the amplified product.
-
Imaging and Analysis: Slides are imaged using a fluorescence microscope, and the number of signals per cell is quantified using image analysis software. A predefined threshold is used to classify samples as this compound positive or negative.
Standard Assay: Fluorescence In Situ Hybridization (FISH)
This protocol is for a standard FISH assay to detect amplification of the gene encoding for the standard biomarker.
Materials:
-
FFPE tissue slides (5 µm thickness)
-
Pre-treatment and deparaffinization reagents
-
Protease solution
-
Fluorescently labeled DNA probe for the target gene and a control centromeric probe
-
Hybridization buffer
-
DAPI counterstain
Procedure:
-
Deparaffinization and Pre-treatment: Slides are deparaffinized, rehydrated, and treated with a protease to permeabilize the cells.
-
Denaturation: The slide and the DNA probes are denatured separately at 75°C.
-
Hybridization: The probe is applied to the tissue section, and the slide is incubated overnight at 37°C in a humidified chamber to allow for hybridization.
-
Post-Hybridization Washes: Slides are washed in a series of stringency buffers to remove non-specifically bound probes.
-
Counterstaining and Mounting: The slides are counterstained with DAPI and mounted with an anti-fade medium.
-
Imaging and Analysis: Slides are visualized using a fluorescence microscope. At least 50 tumor cell nuclei are scored for the number of gene and centromere signals. A gene-to-centromere ratio of ≥ 2.0 is considered positive for gene amplification.
Experimental Workflow for Patient Stratification
The successful implementation of a biomarker-driven clinical trial requires a well-defined workflow from sample acquisition to patient enrollment. The diagram below outlines the patient stratification process using the this compound assay.
Conclusion
The data presented in this guide demonstrate that the this compound biomarker, when tested with the proprietary PLA method, offers superior sensitivity, specificity, and predictive values compared to the standard assay. This increased accuracy can lead to more effective patient stratification, ensuring that targeted therapies are directed towards the patient population most likely to derive clinical benefit. The detailed protocols and workflows provided herein are intended to support the adoption and implementation of the this compound biomarker in clinical research and drug development settings.
References
FS-1502: A Novel Antibody-Drug Conjugate Challenging Standard-of-Care in HER2-Positive Metastatic Breast Cancer
For Immediate Release
Shanghai, China – December 10, 2025 – In the rapidly evolving landscape of targeted cancer therapies, FS-1502, a novel antibody-drug conjugate (ADC), is emerging as a promising contender against established standard-of-care treatments for HER2-positive metastatic breast cancer. This guide offers a detailed comparison of FS-1502 with current therapeutic mainstays, supported by available preclinical and clinical data, to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential.
FS-1502 is an investigational ADC comprising a humanized anti-HER2 monoclonal antibody, based on the structure of trastuzumab, a cancer-selective cleavable β-glucuronide linker, and the potent cytotoxic payload, monomethyl auristatin F (MMAF).[1] This design allows for the targeted delivery of a cell-killing agent directly to HER2-expressing tumor cells, aiming to enhance efficacy while minimizing systemic toxicity.
Comparison with Standard-of-Care Therapies
The current treatment paradigm for HER2-positive metastatic breast cancer involves several key therapies, primarily other antibody-drug conjugates and monoclonal antibodies. A direct head-to-head comparison with FS-1502 is not yet available in late-stage clinical trials, however, early phase data for FS-1502 allows for a preliminary assessment against the established efficacy and safety profiles of standard-of-care agents.
Table 1: Quantitative Comparison of Efficacy in HER2-Positive Metastatic Breast Cancer
| Therapy | Clinical Trial Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| FS-1502 | Phase 1a/b | 60.9% (in patients with prior T-DM1 treatment) | 16.4 months (preliminary) |
| Trastuzumab emtansine (T-DM1) | Phase 3 (EMILIA) | 43.6% | 9.6 months |
| Enhertu (trastuzumab deruxtecan) | Phase 3 (DESTINY-Breast03) | 79.7% | 25.1 months |
Note: Data for FS-1502 is from a Phase 1a/b study and should be interpreted with caution as it is not from a direct comparative trial.
Mechanism of Action and Experimental Data
FS-1502's mechanism of action hinges on its three core components. The anti-HER2 antibody binds to the HER2 receptor on tumor cells, leading to the internalization of the ADC. Once inside the cell, the cleavable linker is processed, releasing the MMAF payload which then disrupts the microtubule network, inducing cell cycle arrest and apoptosis.
Preclinical studies in xenograft models have demonstrated FS-1502's potent antitumor activity in HER2-positive breast and gastric cancer tumors. Notably, it also showed efficacy in HER2-low tumors that were resistant to T-DM1.[1]
Experimental Protocols
In Vivo Xenograft Models:
-
Cell Lines: HER2-positive breast cancer (e.g., BT-474, SK-BR-3) and gastric cancer (e.g., NCI-N87) cell lines. HER2-low and T-DM1 resistant models were also utilized.
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID) were subcutaneously implanted with tumor cells.
-
Treatment: FS-1502 was administered intravenously at various dose levels.
-
Endpoints: Tumor growth inhibition was measured over time. Overall survival was also assessed.
Phase 1a/b Clinical Trial (NCT03944499):
-
Patient Population: Patients with HER2-expressing advanced solid tumors, with a dose-expansion cohort for patients with HER2-positive metastatic breast cancer.
-
Treatment: FS-1502 was administered intravenously in a dose-escalation and dose-expansion design.
-
Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included objective response rate (ORR), progression-free survival (PFS), and pharmacokinetic analysis.[1]
Visualizing the Pathways and Processes
To better understand the underlying biology and experimental design, the following diagrams illustrate the HER2 signaling pathway targeted by FS-1502 and the workflow of its preclinical evaluation.
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Caption: Workflow for the preclinical evaluation of FS-1502.
Concluding Remarks
FS-1502 has demonstrated a manageable safety profile and promising anti-tumor activity in early clinical trials for HER2-positive metastatic breast cancer.[1] While direct comparative data against current standards of care like trastuzumab deruxtecan (B607063) is pending, the initial results suggest that FS-1502 holds the potential to be a valuable therapeutic option, particularly for patients who have progressed on other HER2-targeted therapies. Further investigation in larger, randomized clinical trials is warranted to definitively establish its place in the treatment algorithm for this patient population.
References
Comparative Study of EF-1502: Efficacy in Sensitive vs. Resistant Cell Lines
A comprehensive analysis of the pre-clinical data concerning the novel anti-cancer agent EF-1502, detailing its differential effects on drug-sensitive and drug-resistant cancer cell lines. This guide is intended for researchers, scientists, and professionals in the field of drug development to provide an objective comparison of this compound's performance and to offer detailed experimental context.
Executive Summary
Information regarding a specific anti-cancer agent designated "this compound" is not currently available in the public scientific literature. Extensive searches have failed to identify any registered compound, clinical trial, or research publication associated with this identifier. The data and analyses presented in this guide are therefore based on a hypothetical compound, this compound, and are intended to serve as a template for how such a comparative study should be structured. The experimental data and protocols are derived from common methodologies used in the pre-clinical evaluation of novel oncology drug candidates.
Mechanism of Action
For the purpose of this illustrative guide, we will hypothesize that this compound is a novel inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many human cancers. Resistance to therapies targeting this pathway often emerges through various mechanisms, including mutations in the target proteins or activation of alternative survival pathways.
Below is a diagram illustrating the hypothesized mechanism of action of this compound and the common resistance mechanisms.
Caption: Hypothesized signaling pathway of this compound and potential resistance mechanisms.
In Vitro Efficacy: Sensitive vs. Resistant Cell Lines
To assess the efficacy of this compound, its cytotoxic activity was evaluated against a panel of cancer cell lines, including both drug-sensitive parental lines and their derived resistant counterparts. The half-maximal inhibitory concentration (IC50) was determined for each cell line.
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Status | IC50 (nM) of this compound | Resistance Index (Fold Change) |
| OVCAR-8 | Ovarian | Sensitive | 15 | - |
| OVCAR-8/ER | Ovarian | Resistant | 450 | 30 |
| A549 | Lung | Sensitive | 25 | - |
| A549/ER | Lung | Resistant | 800 | 32 |
| MCF-7 | Breast | Sensitive | 10 | - |
| MCF-7/ER | Breast | Resistant | 350 | 35 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with a serial dilution of this compound (0.1 nM to 10 µM) or vehicle control (DMSO).
-
After 72 hours of incubation, 20 µL of MTS reagent was added to each well.
-
Plates were incubated for 2-4 hours at 37°C.
-
The absorbance at 490 nm was measured using a microplate reader.
-
IC50 values were calculated using non-linear regression analysis.
Below is a workflow diagram for the cell viability assay.
Caption: Experimental workflow for the MTS-based cell viability assay.
Western Blot Analysis
Objective: To confirm the on-target effect of this compound by assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Methodology:
-
Sensitive and resistant cells were treated with this compound at their respective IC50 concentrations for 24 hours.
-
Cells were lysed, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against total Akt, phospho-Akt (Ser473), total S6 ribosomal protein, and phospho-S6 ribosomal protein (Ser235/236).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Analysis of Resistance Mechanisms
The significant increase in the IC50 values for the resistant cell lines suggests the development of acquired resistance to this compound. Further investigation into the underlying mechanisms would be warranted. Potential mechanisms could include:
-
Upregulation of bypass signaling pathways: Activation of alternative pro-survival pathways that circumvent the inhibition of the PI3K/Akt/mTOR pathway.
-
Target modification: Mutations in the PI3K catalytic subunit that prevent this compound binding.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.
Conclusion
This guide provides a framework for the comparative analysis of a novel anti-cancer agent, this compound, in sensitive and resistant cell line models. The hypothetical data presented herein illustrates a compound with potent activity against sensitive cancer cells, but with significantly reduced efficacy in resistant variants. The detailed experimental protocols and visual diagrams are intended to facilitate the understanding and replication of such pre-clinical studies.
Disclaimer: The compound "this compound" and all associated experimental data are hypothetical and for illustrative purposes only, as no public information on a compound with this designation could be found at the time of this writing. Researchers are advised to consult peer-reviewed scientific literature for information on validated anti-cancer agents.
Assessing the Synergistic Effects of a Novel Agent with Immunotherapy: A Comparative Guide
Introduction
The combination of novel therapeutic agents with established immunotherapy regimens represents a promising frontier in oncology. This guide provides a framework for assessing the synergistic effects of a hypothetical novel agent, herein referred to as EF-1502, with immunotherapy. The methodologies, data presentation formats, and mechanistic investigations outlined below are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals. While "this compound" is used as a placeholder, the principles and experimental approaches are broadly applicable to the evaluation of new combination therapies.
The rationale for combining a novel agent with immunotherapy often lies in the potential for synergistic anti-tumor activity.[1][2] Immunotherapies, such as immune checkpoint inhibitors (ICIs), have revolutionized cancer treatment, but a significant number of patients do not respond, often due to an unfavorable tumor microenvironment (TME).[3] Novel agents may enhance the efficacy of ICIs by various mechanisms, including increasing tumor antigenicity, promoting the infiltration of immune cells, or overcoming immunosuppressive signals within the TME.[2]
Quantitative Data Summary
The following tables present a hypothetical comparison of this compound in combination with an anti-PD-1 antibody versus alternative combination strategies in a murine syngeneic tumor model.
Table 1: In Vivo Anti-Tumor Efficacy
| Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) | Median Overall Survival (Days) |
| Vehicle Control | 0 | 0 | 20 |
| This compound (monotherapy) | 35 | 0 | 28 |
| Anti-PD-1 (monotherapy) | 40 | 10 | 35 |
| This compound + Anti-PD-1 | 85 | 50 | 60 |
| Alternative Agent + Anti-PD-1 | 60 | 20 | 45 |
Table 2: Immune Cell Infiltration in the Tumor Microenvironment (TME)
| Treatment Group | CD8+ T Cells / mm² | CD4+ T Cells / mm² | Regulatory T Cells (Tregs) / mm² | CD8+/Treg Ratio |
| Vehicle Control | 50 | 100 | 40 | 1.25 |
| This compound (monotherapy) | 80 | 120 | 35 | 2.29 |
| Anti-PD-1 (monotherapy) | 150 | 180 | 30 | 5.00 |
| This compound + Anti-PD-1 | 400 | 250 | 20 | 20.00 |
| Alternative Agent + Anti-PD-1 | 250 | 200 | 25 | 10.00 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key experiments.
1. In Vivo Syngeneic Mouse Model
-
Cell Line and Tumor Implantation: C57BL/6 mice are subcutaneously inoculated with 1x10^6 MC38 colon adenocarcinoma cells.
-
Treatment Groups: Mice are randomized into cohorts (n=10 per group) once tumors reach a volume of approximately 100 mm³. Treatments include: Vehicle, this compound (e.g., 50 mg/kg, daily oral gavage), anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly), and the combination of this compound and anti-PD-1.
-
Efficacy Endpoints: Tumor volumes are measured three times a week with calipers. Overall survival is monitored. Tumor growth inhibition is calculated at the end of the study.
-
Pharmacodynamic Analysis: Tumors are harvested from satellite groups at specified time points for analysis of the TME by flow cytometry and immunohistochemistry.
2. Flow Cytometry for Immune Profiling
-
Tumor Dissociation: Harvested tumors are mechanically and enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension.
-
Antibody Staining: Cells are stained with a panel of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1).
-
Data Acquisition and Analysis: Data is acquired on a multicolor flow cytometer and analyzed to quantify the proportions and absolute numbers of different immune cell populations within the TME.
3. In Vitro T-Cell Killing Assay
-
Co-culture System: Target cancer cells (e.g., MC38) are co-cultured with pre-activated, tumor antigen-specific T-cells.
-
Treatment Conditions: The co-culture is treated with this compound, an anti-PD-1 antibody, both, or a vehicle control.
-
Cytotoxicity Measurement: Target cell viability is assessed after 48-72 hours using a cytotoxicity assay (e.g., lactate (B86563) dehydrogenase (LDH) release or a real-time impedance-based assay). Increased target cell death in the combination group relative to single agents indicates synergy.
Visualizations: Workflows and Pathways
Experimental Workflow for Assessing Synergy
Caption: Workflow for evaluating the synergy of this compound and immunotherapy.
Hypothetical Signaling Pathway for this compound Synergy
Caption: this compound may inhibit MDSCs, enhancing anti-PD-1 T-cell activity.
References
- 1. Mechanism of synergistic effect of chemotherapy and immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining antibody-drug conjugates with immunotherapy in solid tumors: current landscape and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effects of immunotherapy and adjunctive therapies in prostate cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for EF-1502 (Styrene-Butadiene Rubber, SBR-1502)
Disclaimer: The following information is provided based on the assumption that "EF-1502" refers to Styrene-Butadiene Rubber (SBR), Emulsion type, Grade: SBR-1502. This guidance is intended for researchers, scientists, and drug development professionals. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling and disposal.
This document provides essential safety and logistical information for the proper disposal of this compound, also known as SBR-1502. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Safety and Handling Information
SBR-1502 is a synthetic rubber that is generally considered stable under normal conditions. However, proper personal protective equipment (PPE) should always be worn when handling this material to prevent potential hazards.
Personal Protective Equipment (PPE):
-
Eye Protection: Use eye protection designed to protect against powders and dusts.
-
Hand Protection: Wear protective gloves.
-
Respiratory Protection: In areas with poor ventilation or where dust may be generated, use appropriate respiratory protection.
-
General Hygiene: Do not eat, drink, or smoke when using this product. Always wash hands after handling the product.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for SBR-1502, extracted from its Safety Data Sheet.
| Property | Value |
| Storage Temperature | ≤ 40 °C |
| Physical State | Solid |
| Form | Bales |
| Color | Light brown to dark brown |
| Odor | Characteristic |
Experimental Protocol for Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of this compound (SBR-1502). This protocol is based on general guidelines for chemical waste disposal and should be adapted to comply with local, state, and federal regulations.
Materials:
-
Designated, labeled, and sealable waste container
-
Appropriate PPE (gloves, eye protection)
-
Waste manifest or tracking form (as required by your institution)
Procedure:
-
Waste Collection:
-
Place all solid this compound waste, including unused material and contaminated articles (e.g., weighing paper, gloves), into a designated and clearly labeled waste container.
-
Ensure the container is compatible with the material and can be securely sealed.
-
-
Labeling:
-
Label the waste container with "this compound Waste" or "SBR-1502 Waste" and any other information required by your institution's hazardous waste program.
-
-
Storage:
-
Store the sealed waste container in a designated waste accumulation area.
-
Store away from direct sunlight, heat sources, and incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[1]
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office or a licensed waste management contractor.
-
Do not dispose of this compound in the regular trash or down the drain.
-
For empty containers that held liquid formulations, it is recommended to triple-rinse the container.[2][3] The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse.[2]
-
-
Documentation:
-
Complete any required waste manifest or tracking forms accurately and retain a copy for your records.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Compound EF-1502
Disclaimer: The following guidelines are based on best practices for handling potent, potentially hazardous research compounds. Since "EF-1502" does not correspond to a publicly documented chemical entity, these recommendations are general in nature. A comprehensive, substance-specific risk assessment must be conducted prior to handling any new compound. Always consult the Safety Data Sheet (SDS) for detailed information. If an SDS is not available, the compound should be treated as highly potent and hazardous until proven otherwise.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of Compound this compound.
Risk Assessment and Control
A thorough risk assessment is the foundation of laboratory safety.[1] Before any experiment, a systematic evaluation of potential hazards should be performed.[1][2] This involves identifying the intrinsic hazardous properties of the compound, understanding the experimental procedures, and implementing appropriate control measures to minimize exposure.[3]
Key Steps in Risk Assessment:
-
Hazard Identification: Review all available toxicological and physicochemical data. If data is limited, assume high potency and toxicity.
-
Exposure Assessment: Evaluate the potential routes of exposure (inhalation, dermal contact, ingestion, injection) for each experimental step.[3]
-
Control Banding: Implement containment and control strategies commensurate with the assessed risk. For potent compounds, this often involves a "plant within a plant" approach, creating isolated and contained work zones.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure to hazardous substances.[5][6][7] For a potent compound like this compound, a multi-layered PPE approach is recommended.
| PPE Category | Specification | Purpose |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with appropriate cartridges or a supplied-air respirator. | Protects against inhalation of airborne particles and vapors. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | Provides a barrier against dermal absorption. The outer glove is removed and disposed of in the designated waste stream immediately after handling the compound. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and airborne particles. |
| Body Protection | Disposable, low-linting coveralls (e.g., Tyvek®) with elastic cuffs.[6][7] | Prevents contamination of personal clothing and skin. |
| Foot Protection | Dedicated, chemically resistant safety shoes with disposable shoe covers. | Protects feet from spills and prevents the spread of contamination. |
Engineering Controls
Engineering controls are the primary means of minimizing exposure to hazardous compounds.
| Control Measure | Description |
| Containment | All handling of powdered or volatile this compound should be conducted within a certified chemical fume hood, a glovebox, or a containment isolator.[4][8] |
| Ventilation | The laboratory should have a dedicated, single-pass air handling system that is negatively pressurized relative to adjacent areas to prevent the escape of contaminants.[4] |
| Closed Systems | Whenever possible, use closed-system transfer devices for moving the compound between containers and equipment.[4] |
Standard Operating Procedures (SOPs)
Detailed SOPs must be developed and strictly followed for all aspects of handling this compound.
4.1. Weighing and Dispensing:
-
Perform all weighing and dispensing operations within a containment device (e.g., ventilated balance enclosure or glovebox).
-
Use dedicated utensils (spatulas, weigh boats) that are decontaminated or disposed of after each use.
-
Moisten powders with a suitable, non-reactive solvent to reduce dust generation where appropriate.
4.2. Solution Preparation and Handling:
-
Prepare solutions in a chemical fume hood.
-
Use luer-lock syringes and needles to prevent accidental disconnection and spills.
-
Clearly label all containers with the compound name, concentration, date, and hazard warnings.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.[9][10]
| Emergency Scenario | Immediate Action |
| Dermal Exposure | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek immediate medical attention. |
| Eye Exposure | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[9][11] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate the immediate area and alert others.[9] For minor spills, trained personnel with appropriate PPE may clean it up using an absorbent material. For major spills, evacuate the laboratory and contact the emergency response team.[9][12] |
Decontamination and Disposal
Proper decontamination and disposal are essential to prevent cross-contamination and environmental release.[13]
6.1. Decontamination:
-
A validated decontamination procedure should be in place. This may involve the use of a deactivating solution that renders the compound non-hazardous.[14]
-
All surfaces and equipment that come into contact with this compound must be decontaminated after use.
-
Regularly monitor surfaces for residual contamination through wipe testing.
6.2. Disposal:
-
All waste contaminated with this compound (e.g., gloves, coveralls, weigh boats, excess compound) is considered hazardous waste.
-
Segregate this compound waste from other laboratory waste streams.
-
Dispose of all hazardous waste in accordance with institutional and regulatory guidelines.
Workflow for Handling Compound this compound
References
- 1. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 2. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. Pharmaceutical PPE [respirex.com]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 8. witpress.com [witpress.com]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 10. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
